Ethylene-b-ionol-d3
Description
Properties
Molecular Formula |
C15H24O |
|---|---|
Molecular Weight |
223.37 g/mol |
IUPAC Name |
(1E)-3-(trideuteriomethyl)-1-(2,6,6-trimethylcyclohexen-1-yl)penta-1,4-dien-3-ol |
InChI |
InChI=1S/C15H24O/c1-6-15(5,16)11-9-13-12(2)8-7-10-14(13,3)4/h6,9,11,16H,1,7-8,10H2,2-5H3/b11-9+/i5D3 |
InChI Key |
PZGYHDPZANRCSM-KVUBHPTHSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C=C)(/C=C/C1=C(CCCC1(C)C)C)O |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(C)(C=C)O |
Origin of Product |
United States |
Foundational & Exploratory
The Role of Ethylene-b-ionol-d3 in Modern Research: A Technical Deep Dive
For Researchers, Scientists, and Drug Development Professionals
Ethylene-b-ionol-d3, a deuterated derivative of α-Ionol, serves a critical and specialized function in modern research, primarily as a high-fidelity internal standard for quantitative analysis. Its application is crucial in methodologies that require precise and accurate measurement of structurally similar compounds in complex biological and chemical matrices. This technical guide provides an in-depth exploration of its core application, supported by detailed experimental insights and logical frameworks.
Core Application: An Internal Standard in Mass Spectrometry
The principal application of this compound is as an internal standard, particularly in mass spectrometry (MS) based techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The incorporation of three deuterium atoms (d3) into its structure imparts a specific mass shift without significantly altering its chemical and physical properties. This key characteristic allows it to mimic the behavior of the target analyte during sample preparation, chromatography, and ionization, thus enabling accurate quantification by correcting for variations in extraction efficiency, injection volume, and instrument response.
Stable isotope-labeled internal standards like this compound are considered the gold standard in quantitative analysis due to their ability to co-elute with the analyte of interest, experiencing identical matrix effects and ionization suppression or enhancement. This co-elution behavior is paramount for achieving the highest levels of accuracy and precision in complex sample analysis.
Physicochemical Properties and Identification
A clear understanding of the physicochemical properties of both the deuterated standard and its non-labeled counterpart is essential for method development.
| Property | This compound | (1E)-3-Methyl-1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-1,4-pentadien-3-ol |
| Synonyms | Deuterated Ethylene-β-ionol | Vinyl-β-ionol, Ethylene-beta-ionol |
| Molecular Formula | C₁₅H₂₁D₃O | C₁₅H₂₄O |
| Molecular Weight | ~223.37 g/mol | ~220.35 g/mol |
| CAS Number | Not readily available | 5208-93-5 |
Hypothetical Experimental Protocol: Quantification of a Target Analyte in a Plant Matrix
Objective: To quantify the concentration of Compound X (a hypothetical analyte structurally related to Ethylene-b-ionol) in a plant leaf extract using LC-MS/MS with this compound as an internal standard.
Methodology:
-
Sample Preparation:
-
Homogenize 100 mg of flash-frozen plant leaf tissue in liquid nitrogen.
-
Extract the homogenized tissue with 1 mL of a methanol/water (80:20, v/v) solution containing a known concentration of this compound (e.g., 50 ng/mL).
-
Vortex the mixture for 10 minutes at 4°C.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and filter through a 0.22 µm PTFE syringe filter.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Compound X: [M+H]⁺ → fragment ion 1, [M+H]⁺ → fragment ion 2.
-
This compound (Internal Standard): [M+H]⁺ → fragment ion 1', [M+H]⁺ → fragment ion 2'.
-
-
-
-
Data Analysis:
-
Generate a calibration curve by plotting the ratio of the peak area of Compound X to the peak area of this compound against the concentration of Compound X standards.
-
Quantify Compound X in the plant extract by interpolating the peak area ratio from the calibration curve.
-
Logical Frameworks and Workflows
The application of this compound in quantitative research follows a structured and logical workflow.
Caption: General experimental workflow for quantitative analysis using an internal standard.
The rationale for using a deuterated internal standard can be further illustrated through a logical relationship diagram.
Caption: Rationale for using this compound as an internal standard.
Conclusion
This compound is a highly valuable tool for researchers engaged in quantitative studies. Its role as a stable isotope-labeled internal standard is indispensable for overcoming the inherent challenges of analyzing target compounds in complex samples. By ensuring high accuracy and precision, it enables reliable data for a wide range of applications in metabolomics, environmental analysis, and drug development. The principles and methodologies outlined in this guide provide a foundational understanding for the effective utilization of this compound in cutting-edge research.
An In-depth Technical Guide to the Synthesis and Characterization of Ethylene-b-ionol-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylene-b-ionol-d3 is a deuterated derivative of β-ionol, a naturally occurring C13-norisoprenoid. β-Ionone and its analogs have garnered significant interest in the scientific community for their diverse biological activities, including potential anti-cancer and anti-inflammatory properties. The introduction of deuterium atoms into bioactive molecules is a common strategy in drug discovery to modulate metabolic pathways and enhance pharmacokinetic profiles. This guide outlines a theoretical framework for the synthesis and characterization of this compound, providing researchers with a foundational understanding for its potential development and application. The molecular formula for this compound is C₁₅H₂₁D₃O, and its molecular weight is approximately 223.37 g/mol .[1]
Plausible Synthesis of this compound
A plausible synthetic route to this compound involves a two-step process starting from commercially available β-ionone. The first step is a deuteration reaction to introduce the three deuterium atoms, followed by a reduction of the ketone functionality to the corresponding alcohol.
A potential method for introducing deuterium at the α-position to the carbonyl group involves base-catalyzed hydrogen-deuterium exchange.
Step 1: Deuteration of β-ionone
β-ionone can be treated with a deuterium source, such as deuterium oxide (D₂O), in the presence of a base catalyst (e.g., sodium deuteroxide, NaOD) to facilitate the exchange of the α-protons for deuterium atoms.
Step 2: Reduction of d3-β-ionone
The resulting deuterated β-ionone (d3-β-ionone) is then reduced to this compound. A selective reducing agent, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), can be used to convert the ketone to a secondary alcohol. The use of a standard reducing agent is acceptable here as the deuterium is already incorporated in the molecule.
Below is a diagram illustrating the proposed synthetic workflow.
Predicted Characterization Data
The characterization of this compound would rely on standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Data
¹H NMR: The proton NMR spectrum of this compound is expected to be similar to that of β-ionol, with the notable absence of the signal corresponding to the methyl protons adjacent to the carbonyl group.
¹³C NMR: The carbon-13 NMR spectrum will show characteristic shifts for the carbons in the cyclohexene ring and the side chain. The carbon bearing the deuterium atoms will exhibit a triplet multiplicity due to C-D coupling.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1 | - | ~39.0 |
| C2 | ~1.45 | ~32.8 |
| C3 | ~1.60 | ~34.1 |
| C4 | ~2.00 | ~41.5 |
| C5 | - | ~135.0 |
| C6 | - | ~129.5 |
| C7 | ~5.60 | ~137.0 |
| C8 | ~5.50 | ~129.0 |
| C9(OH) | ~4.50 | ~68.0 |
| C10-D₃ | Absent | ~21.0 (triplet) |
| C11 | ~1.05 | ~28.8 (x2) |
| C12 | ~1.70 | ~21.7 |
| C13 | ~1.25 | ~23.5 |
Note: Predicted values are based on known data for β-ionol and its derivatives and may vary.
Predicted Mass Spectrometry (MS) Data
The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 223.37, corresponding to the increased mass due to the three deuterium atoms. Fragmentation patterns would be similar to β-ionol, with characteristic losses of water and side-chain fragments.
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| Fragment | Predicted m/z | Description |
| [M]⁺ | 223.37 | Molecular Ion |
| [M - H₂O]⁺ | 205.36 | Loss of water |
| [M - C₃H₃D₃O]⁺ | 163.29 | Cleavage of the side chain |
| [C₉H₁₃]⁺ | 121.10 | Cyclohexenyl fragment |
Potential Biological Activity and Signaling Pathways
While the specific biological activity of this compound has not been reported, studies on β-ionone and its analogs suggest potential anti-cancer properties. These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
One of the proposed mechanisms of action for β-ionone analogs involves the modulation of key signaling pathways implicated in cancer progression, such as the PI3K/Akt pathway. Inhibition of this pathway can lead to decreased cell survival and proliferation.
The following diagram illustrates a potential signaling pathway that could be influenced by this compound, based on the known activity of related compounds.
Detailed Experimental Protocols
The following are hypothetical, detailed protocols for the synthesis and characterization of this compound.
Synthesis of d3-β-ionone
-
Materials: β-ionone (1.0 g, 5.2 mmol), Deuterium oxide (D₂O, 20 mL), Sodium metal (0.1 g, 4.3 mmol), Anhydrous tetrahydrofuran (THF, 30 mL).
-
Procedure:
-
Carefully add sodium metal to D₂O in an ice bath to generate NaOD in situ.
-
Dissolve β-ionone in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add the freshly prepared NaOD/D₂O solution to the β-ionone solution.
-
Heat the mixture to reflux and stir for 24 hours.
-
Monitor the reaction progress by ¹H NMR by observing the disappearance of the methyl ketone singlet.
-
After completion, cool the reaction mixture to room temperature and neutralize with 1 M DCl in D₂O.
-
Extract the product with diethyl ether (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield crude d3-β-ionone.
-
Purify by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
-
Synthesis of this compound
-
Materials: d3-β-ionone (0.5 g, 2.2 mmol), Sodium borohydride (NaBH₄, 0.1 g, 2.6 mmol), Anhydrous methanol (20 mL).
-
Procedure:
-
Dissolve d3-β-ionone in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Slowly add sodium borohydride in small portions.
-
Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain this compound.
-
Characterization Methods
-
NMR Spectroscopy:
-
¹H and ¹³C NMR spectra will be recorded on a 400 MHz or 500 MHz spectrometer using CDCl₃ as the solvent.
-
Chemical shifts will be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
-
Mass Spectrometry:
-
High-resolution mass spectrometry (HRMS) will be performed using an electrospray ionization (ESI) or electron ionization (EI) source to confirm the molecular weight and elemental composition.
-
Conclusion
This technical guide provides a comprehensive overview of the plausible synthesis and predicted characterization of this compound. While experimental data for this specific molecule is currently lacking, the methodologies and data presented here, based on known chemistry of analogous compounds, offer a valuable starting point for researchers interested in the synthesis and evaluation of this and other deuterated norisoprenoids. Further investigation is warranted to confirm the synthesis, elucidate the precise spectroscopic data, and explore the biological activities of this compound.
References
Ethylene-β-ionol-d3 (CAS 77265-43-1): A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Ethylene-β-ionol-d3 (CAS 77265-43-1), a deuterated analog of Ethylene-β-ionol. Given its isotopic labeling, this compound is primarily utilized as an internal standard in quantitative mass spectrometry-based assays. This document outlines its physicochemical properties, a probable synthetic pathway, and a detailed experimental protocol for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Core Compound Properties
Ethylene-β-ionol-d3 is the deuterium-labeled form of (1E)-3-Methyl-1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-1,4-pentadien-3-ol. The incorporation of three deuterium atoms on the ethylene group results in a mass shift that allows it to be distinguished from its unlabeled counterpart by a mass spectrometer, while maintaining nearly identical chemical and physical properties.
Physicochemical Data
The following table summarizes the key quantitative data for Ethylene-β-ionol-d3 and its unlabeled analog.
| Property | Ethylene-β-ionol-d3 | (1E)-3-Methyl-1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-1,4-pentadien-3-ol (Unlabeled) |
| CAS Number | 77265-43-1 | 59057-30-6[1][2] |
| Molecular Formula | C₁₅H₂₁D₃O | C₁₅H₂₄O[1][3] |
| Molecular Weight | 223.37 g/mol | 220.35 g/mol [1] |
| Appearance | Presumed to be a clear, colorless to light yellow oil | Light Yellow Oil[2] |
| Boiling Point | Not available | 315.3°C at 760 mmHg[2] |
| Density | Not available | 0.948 g/cm³[2] |
| Solubility | Soluble in organic solvents like Methanol, Ether, Ethyl Acetate, Dichloromethane | Soluble in Dichloromethane, Ether, Ethyl Acetate, Methanol[2] |
| pKa (Predicted) | ~13.93 ± 0.29 | 13.93 ± 0.29[4] |
Synthesis Pathway
While the specific synthesis of Ethylene-β-ionol-d3 is not detailed in publicly available literature, a plausible synthetic route can be inferred from the known synthesis of its unlabeled analog, vinyl-β-ionol. The key step would involve the use of a deuterated vinylating agent. A likely approach is the Grignard reaction of β-ionone with a deuterated vinylmagnesium halide.
References
An In-depth Technical Guide to the Isotopic Purity of Deuterated Compounds for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding the specific isotopic purity of Ethylene-b-ionol-d3 was not publicly available at the time of this writing. This guide provides a comprehensive overview of the principles and methodologies for determining the isotopic purity of deuterated compounds, using a representative deuterated natural product analog as an example, which is directly applicable to compounds like this compound.
Introduction to Isotopic Purity
Isotopically labeled compounds, particularly those enriched with deuterium, are indispensable tools in pharmaceutical research and development. They serve as internal standards in quantitative bioanalysis, probes in metabolic studies, and can even be developed as therapeutic agents with improved pharmacokinetic profiles. The precise level of deuterium incorporation, known as isotopic purity or isotopic enrichment, is a critical quality attribute that directly impacts the reliability and accuracy of experimental results.
This technical guide outlines the common analytical techniques and experimental protocols for the determination of isotopic purity of deuterated molecules. The methodologies described herein are broadly applicable to a wide range of deuterated compounds.
Analytical Methodologies for Isotopic Purity Determination
The two primary techniques for assessing isotopic purity are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Each method provides unique and complementary information regarding the level and position of deuterium incorporation.
2.1. Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the distribution of isotopic masses in a sample.[2][3] High-resolution mass spectrometry (HRMS) is particularly well-suited for this purpose as it can resolve ions with very small mass differences.[1][4]
2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. For deuterated compounds, both ¹H (proton) and ²H (deuterium) NMR are employed to confirm the positions of deuterium labels and to estimate isotopic enrichment.[1][2]
Quantitative Data for a Representative Deuterated Compound
The isotopic purity of a deuterated compound is typically reported as the percentage of the desired deuterated species relative to all other isotopic variants (isotopologues). The following table summarizes typical isotopic purity data for a hypothetical tri-deuterated compound (d3-Compound X), as would be determined by mass spectrometry.
| Isotopologue | Description | Representative Mass (m/z) | Relative Abundance (%) |
| d0 | Unlabeled compound | M | < 0.5 |
| d1 | Compound with one deuterium | M+1 | < 1.0 |
| d2 | Compound with two deuteriums | M+2 | < 5.0 |
| d3 | Desired tri-deuterated compound | M+3 | > 98.0 |
Note: The exact mass-to-charge (m/z) ratio will depend on the elemental composition of the compound and the ionization method used. The relative abundances are representative and may vary between different batches and synthetic methods.
Experimental Protocols
4.1. Isotopic Purity Determination by High-Resolution Mass Spectrometry (HRMS)
This protocol outlines the general procedure for determining the isotopic purity of a deuterated compound using Liquid Chromatography-Electrospray Ionization-High Resolution Mass Spectrometry (LC-ESI-HRMS).
4.1.1. Sample Preparation
-
Prepare a stock solution of the deuterated compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1 µg/mL using the initial mobile phase composition.
4.1.2. Instrumentation and Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument.
-
Ion Source: Electrospray ionization (ESI) in positive or negative ion mode, depending on the analyte's properties.
-
Chromatographic Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing 0.1% formic acid for positive ion mode or a suitable modifier for negative ion mode.
-
Mass Spectrometry Method: Acquire data in full scan mode over a mass range that includes the expected molecular ions of all isotopologues.
4.1.3. Data Analysis
-
Extract the ion chromatograms for the expected m/z values of each isotopologue (d0, d1, d2, d3, etc.).
-
Integrate the peak area for each isotopologue.
-
Correct the peak areas for the natural isotopic abundance of other elements in the molecule (e.g., ¹³C, ¹⁵N).
-
Calculate the isotopic purity as follows: Isotopic Purity (%) = (Corrected Peak Area of the Desired Isotopologue / Sum of Corrected Peak Areas of All Isotopologues) x 100
4.2. Isotopic Purity and Positional Analysis by NMR Spectroscopy
This protocol describes the use of ¹H and ²H NMR to assess isotopic purity and confirm the location of deuterium labels.
4.2.1. Sample Preparation
-
Dissolve an accurately weighed amount of the deuterated compound in a suitable deuterated solvent (e.g., chloroform-d, DMSO-d6) to a final concentration of 5-10 mg/mL.
4.2.2. ¹H NMR Analysis
-
Acquire a high-resolution ¹H NMR spectrum.
-
Integrate the signals corresponding to the protons at the sites of deuteration.
-
Compare these integrals to the integrals of protons in non-deuterated positions of the molecule. A significant reduction in the integral of a specific proton signal indicates successful deuteration at that position.
-
The isotopic enrichment at a specific site can be estimated from the residual proton signal.
4.2.3. ²H NMR Analysis
-
Acquire a ²H NMR spectrum.
-
The presence of a signal at a chemical shift corresponding to a specific position in the molecule confirms the location of the deuterium label.
Visualizations
References
- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Structure determination of partially deuterated carotenoids from intrinsically labeled vegetables by HPLC-MS and 1H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
An In-Depth Technical Guide on the Stability and Storage of Ethylene-b-ionol-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Ethylene-b-ionol-d3. Due to the limited availability of specific stability data for the deuterated compound, this guide leverages information on its non-deuterated parent compound, β-ionol, and general knowledge of the stability of structurally related terpenes and polyenols. This information is critical for ensuring the integrity of this compound in research and drug development applications.
Chemical Profile of this compound
-
Chemical Name: (1E)-3-methyl-1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-1,4-pentadien-3-ol-d3
-
CAS Number: 77265-43-1
-
Molecular Formula: C₁₅H₂₁D₃O
-
Molecular Weight: 223.37 g/mol
-
Appearance: Light Yellow Oil
-
Application: α-Ionol derivative, stable isotope labeled compound.
Recommended Storage and Handling
Proper storage and handling are paramount to maintaining the chemical integrity of this compound. The following conditions are based on supplier recommendations and general best practices for similar compounds.
Quantitative Storage Recommendations:
| Parameter | Recommended Condition | Source |
| Storage Temperature | 2-8°C (Refrigerator) | Pharmaffiliates |
| Shipping Conditions | Ambient | Pharmaffiliates |
General Handling Guidelines:
-
Atmosphere: For long-term storage, it is advisable to keep the compound under an inert atmosphere, such as nitrogen or argon, to minimize oxidative degradation.
-
Container: Store in a tightly sealed, light-resistant container (e.g., amber glass vial) to prevent photo-degradation and exposure to moisture.
-
Handling: Handle in a well-ventilated area. Avoid direct contact with skin and eyes. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.
Stability Profile and Potential Degradation Pathways
While specific kinetic stability data for this compound is not publicly available, the stability of its parent compound, β-ionol, and other related ionone derivatives has been studied. These compounds are known to be susceptible to degradation under certain environmental conditions.
Key Factors Influencing Stability:
-
Temperature: Terpenes and related compounds can undergo thermal degradation. Elevated temperatures can accelerate oxidation and isomerization reactions.
-
Light: Exposure to UV light can induce photolytic degradation, leading to the formation of various byproducts through isomerization and bond scission.
-
Oxygen: As a polyenol, this compound is susceptible to oxidation. The presence of oxygen can lead to the formation of epoxides, ketones, and other oxidation products.
-
pH: Acidic or basic conditions can catalyze degradation reactions, such as hydrolysis and rearrangement.
Potential Degradation Pathways:
The degradation of this compound is likely to follow pathways similar to those of β-ionol and other ionone derivatives. These pathways primarily involve oxidation and rearrangement of the molecule.
Experimental Protocols for Stability Assessment
To rigorously assess the stability of this compound, a stability-indicating analytical method should be developed and validated. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is a common and effective technique for this purpose. A forced degradation study is a critical component of developing such a method.
Forced Degradation Study Protocol (General Framework):
This protocol provides a general framework for conducting a forced degradation study on this compound. The conditions should be optimized to achieve 5-20% degradation of the active substance.
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound and the stock solution to 80°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and the stock solution to UV light (254 nm) and visible light in a photostability chamber.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a developed stability-indicating HPLC method. The method should be capable of separating the parent compound from all generated degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of degradation of this compound under each stress
-
Commercial Suppliers of Ethylene-b-ionol-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Ethylene-b-ionol-d3, a deuterated stable isotope-labeled compound. The information herein is intended for researchers, scientists, and drug development professionals who require high-purity, reliable internal standards for analytical applications. This document covers commercial sourcing, key technical data, a representative experimental protocol, and visualizations of the underlying analytical principles.
Commercial Availability
This compound is available from specialized chemical suppliers. One such commercial source is Pharmaffiliates, a manufacturer and supplier of pharmaceutical reference standards, impurities, and stable isotopes.[1]
Supplier Information:
-
Supplier: Pharmaffiliates
-
Product Name: Ethylene-β-ionol-d3
-
CAS Number: 77265-43-1
-
Category: Stable Isotopes, Miscellaneous Compounds
Technical Data Summary
The following table summarizes the typical quantitative data for this compound, based on information provided by commercial suppliers and general specifications for deuterated standards. A detailed Certificate of Analysis (CoA) with batch-specific data should be obtained from the supplier upon purchase.[2][3]
| Parameter | Specification | Description |
| Chemical Information | ||
| IUPAC Name | (1E)-3-methyl-1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-1,4-pentadien-3-ol-d3 | The systematic name for the compound. |
| CAS Number | 77265-43-1 | A unique identifier for the chemical substance. |
| Molecular Formula | C₁₅H₂₁D₃O | The elemental composition of the molecule, indicating three deuterium atoms. |
| Molecular Weight | 223.37 g/mol | The mass of one mole of the substance. |
| Physical Properties | ||
| Appearance | Light Yellow Oil | The physical state and color of the compound. |
| Storage Conditions | 2-8°C Refrigerator | Recommended temperature range for long-term storage to maintain stability. |
| Quality Control Data | ||
| Purity (by HPLC) | ≥95% | The percentage of the desired compound in the material, as determined by High-Performance Liquid Chromatography. |
| Isotopic Purity | ≥98% | The percentage of the deuterated form relative to the non-deuterated and other isotopic forms. |
| Identity | Conforms to structure | Confirmation of the chemical structure, typically determined by spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry. |
Principle of Use: Isotope Dilution Mass Spectrometry
This compound is primarily used as an internal standard in quantitative analysis, particularly in techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The underlying principle is Isotope Dilution Mass Spectrometry (IDMS). In this method, a known amount of the deuterated standard is added to a sample containing the non-deuterated analyte of interest (Ethylene-b-ionol).
The deuterated standard is chemically identical to the analyte, so it behaves similarly during sample preparation, extraction, and chromatographic separation. However, it is distinguishable by its higher mass in the mass spectrometer. By measuring the ratio of the analyte to the internal standard, accurate quantification can be achieved, as any sample loss or variation in instrument response will affect both the analyte and the standard proportionally.
Representative Experimental Protocol: Quantification of Ethylene-b-ionol in a Sample Matrix using GC-MS
The following is a detailed, representative protocol for the quantification of Ethylene-b-ionol in a complex matrix (e.g., a flavor or fragrance formulation) using this compound as an internal standard.
4.1. Materials and Reagents
-
Ethylene-b-ionol (analyte)
-
This compound (internal standard)
-
Methanol (HPLC grade)
-
Dichloromethane (GC grade)
-
Anhydrous Sodium Sulfate
-
Sample matrix
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
4.2. Sample Preparation
-
Preparation of Standard Solutions:
-
Prepare a stock solution of Ethylene-b-ionol (1 mg/mL) in methanol.
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Create a series of calibration standards by spiking appropriate amounts of the Ethylene-b-ionol stock solution into the sample matrix.
-
-
Sample and Standard Spiking:
-
To 1 g of each calibration standard and each unknown sample, add a precise volume of the this compound internal standard stock solution to achieve a final concentration of 10 µg/g.
-
-
Extraction:
-
To each spiked sample, add 5 mL of dichloromethane.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous/solid phases.
-
Carefully transfer the organic (bottom) layer to a clean vial containing anhydrous sodium sulfate to remove any residual water.
-
-
Final Preparation:
-
Transfer the dried organic extract to a GC vial for analysis.
-
4.3. GC-MS Analysis
-
Gas Chromatograph:
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Oven Program: Start at 60°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor:
-
Ethylene-b-ionol (analyte): Select characteristic ions (e.g., m/z corresponding to the molecular ion and major fragments).
-
This compound (internal standard): Select the corresponding ions with a +3 m/z shift.
-
-
4.4. Data Analysis
-
Integrate the peak areas for the selected ions of both the analyte and the internal standard.
-
Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area) for each calibration standard.
-
Construct a calibration curve by plotting the response ratio against the concentration of the analyte in the calibration standards.
-
Calculate the response ratio for the unknown samples and determine their concentrations from the calibration curve.
Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate the key workflows and concepts described in this guide.
Caption: A flowchart illustrating the major steps in a quantitative analytical workflow using a deuterated internal standard.
Caption: A conceptual diagram showing the principle of using a deuterated internal standard for accurate quantification with mass spectrometry.
References
In-depth Technical Guide on Ethylene-b-ionol-d3: Safety Data and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for Ethylene-b-ionol-d3 (CAS No: 77265-43-1) was not publicly available at the time of this report. The following guide is a compilation of general safety principles for handling similar chemical compounds and a review of the potential biological activity of structurally related molecules, particularly vitamin D3 analogs. All quantitative data, experimental protocols, and specific safety recommendations would be found in a compound-specific SDS, which should be consulted before any handling or use.
General Safety and Handling Precautions
While a specific SDS for this compound is not available, general laboratory safety practices should be strictly followed when handling this or any research chemical. The following recommendations are based on standard protocols for handling similar powdered or crystalline organic compounds of unknown toxicity.
1.1. Personal Protective Equipment (PPE)
A comprehensive approach to personal safety is critical. The following PPE is recommended:
-
Eye Protection: Chemical safety goggles or a face shield should be worn at all times to protect against splashes or airborne particles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) are mandatory. Glove integrity should be checked before and during use.
-
Respiratory Protection: If handling the compound as a powder or if aerosolization is possible, a properly fitted respirator (e.g., N95 or higher) is essential. Work should ideally be conducted in a fume hood or a glove box.
-
Body Protection: A laboratory coat should be worn and buttoned. For larger quantities, additional protective clothing may be necessary.
1.2. Engineering Controls
-
Ventilation: All work with this compound should be performed in a well-ventilated area, preferably a certified chemical fume hood, to minimize inhalation exposure.
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.
1.3. Handling and Storage
-
Handling: Avoid direct contact with the skin, eyes, and clothing. Avoid creating dust. Use non-sparking tools and ensure proper grounding to prevent static discharge.
-
Storage: Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area away from incompatible materials.
Potential Biological Activity and Signaling Pathways
This compound is structurally related to ionone and vitamin D analogs. Research on similar compounds, particularly vitamin D3 analogs, suggests a potential interaction with the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene expression. The following sections describe the generally understood signaling pathway of vitamin D3 and its analogs, which may provide insights into the potential mechanism of action of this compound.
2.1. Vitamin D Receptor (VDR) Signaling Pathway
The biological effects of vitamin D3 and its analogs are primarily mediated through the VDR. This pathway involves several key steps, from cellular uptake to the regulation of target gene transcription.
The Advent of Deuterated Ionol: A Technical Guide to its Discovery, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The strategic replacement of hydrogen with its heavier isotope, deuterium, has emerged as a powerful tool in medicinal chemistry to enhance the metabolic stability and therapeutic profile of drug candidates. This technical guide delves into the discovery, history, and core technical aspects of deuterated ionol (also known as deuterated butylated hydroxytoluene or BHT). Ionol, a widely used antioxidant, has been a subject of interest for deuteration to modulate its pharmacokinetic properties. This document provides a comprehensive overview of the synthesis of deuterated ionol, comparative data on its metabolic stability and antioxidant activity, and a detailed look at the signaling pathways it influences. Experimental protocols for key analytical techniques are also provided to aid researchers in their practical applications.
Discovery and History: The Rise of the Kinetic Isotope Effect
The journey of deuterated ionol is intrinsically linked to the broader history of deuterium in drug discovery. While a singular "discovery" paper for deuterated ionol is not prominent in the literature, its conceptualization stems from a confluence of key scientific advancements:
-
The Discovery of Deuterium: Harold Urey's discovery of deuterium in 1931 laid the fundamental groundwork for its application in various scientific fields.[1]
-
The Kinetic Isotope Effect (KIE): Physical organic chemists have long utilized the kinetic isotope effect to elucidate reaction mechanisms.[2][3] The C-D bond is stronger than the C-H bond, leading to a slower rate of reactions where C-H bond cleavage is the rate-determining step.[3]
-
Early Applications in Drug Metabolism: The 1960s saw the first in vitro studies using deuterated compounds, such as morphine, to investigate their metabolism.[2][4] By the 1970s, the potential of deuteration to improve a drug's pharmacokinetic profile was being explored, with some deuterated compounds entering clinical trials.[2]
-
Antioxidants and Metabolic Stability: Ionol (BHT) is a well-established antioxidant used in food, cosmetics, and pharmaceuticals. Its metabolism, primarily involving the oxidation of the 4-methyl group, can lead to the formation of reactive metabolites. The strategic deuteration of this methyl group was a logical step to slow down its metabolism, reduce the formation of potentially toxic metabolites, and prolong its antioxidant action.
The development of deuterated pharmaceuticals gained significant momentum with the emergence of companies dedicated to this approach, leading to the approval of the first deuterated drug, deutetrabenazine, by the FDA in 2017.[5] This success has further solidified the "deuterium switch" as a viable strategy in drug development.[5]
Synthesis of Deuterated Ionol
The synthesis of deuterated ionol, specifically 2,6-di-tert-butyl-4-(trideuteromethyl)phenol (BHT-d3), can be achieved through modifications of established methods for the synthesis of BHT and the deuteration of phenolic compounds.
A common industrial synthesis of BHT involves the reaction of 2,6-di-tert-butylphenol with formaldehyde and dimethylamine to form a Mannich base, followed by hydrogenolysis.[6] To introduce deuterium at the 4-methyl position, deuterated reagents would be required in the final step.
A more direct approach involves the deuteration of 2,6-di-tert-butylphenol at the 4-position followed by methylation with a deuterated methyl source, or direct deuteration of BHT itself.
Experimental Protocol: Synthesis of 2,6-di-tert-butyl-4-(trideuteromethyl)phenol
This protocol is a conceptual adaptation based on known synthetic methods for BHT and deuteration.
Step 1: Synthesis of 2,6-di-tert-butyl-4-(hydroxymethyl)phenol
-
To a solution of 2,6-di-tert-butylphenol in an appropriate solvent (e.g., ethanol), add formaldehyde and a base catalyst (e.g., sodium hydroxide).
-
Stir the reaction mixture at room temperature for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture and extract the product with an organic solvent.
-
Purify the product by column chromatography to obtain 2,6-di-tert-butyl-4-(hydroxymethyl)phenol.
Step 2: Reduction to 2,6-di-tert-butyl-4-(trideuteromethyl)phenol
-
Dissolve the product from Step 1 in a suitable solvent (e.g., tetrahydrofuran).
-
Add a deuterated reducing agent, such as lithium aluminum deuteride (LiAlD₄), portion-wise at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction carefully with D₂O and then a saturated aqueous solution of sodium sulfate.
-
Filter the mixture and extract the filtrate with an organic solvent.
-
Dry the organic layer, evaporate the solvent, and purify the crude product by column chromatography to yield 2,6-di-tert-butyl-4-(trideuteromethyl)phenol.
Quantitative Data: Metabolic Stability and Antioxidant Activity
The primary rationale for deuterating ionol is to enhance its metabolic stability. The following table summarizes comparative data on the metabolism of deuterated and non-deuterated BHT.
| Parameter | Non-Deuterated BHT | Deuterated BHT (BHT-d3) | Fold Change | Reference |
| In Vitro Metabolism Rate to BHT-QM | Slower deuteration of the 4-methyl group | Significantly slower | - | [2] |
| In Vitro Metabolism Rate to BHT-OH | Faster with deuteration | Increased | - | [2] |
| In Vivo Pulmonary Toxicity in Mice | Higher | Significantly lower | - | [2] |
BHT-QM: 2,6-di-tert-butyl-4-methylene-2,5-cyclohexadienone BHT-OH: 2,6-di-tert-butyl-4-hydroxy-4-methyl-2,5-cyclohexadienone
Regarding antioxidant activity, the primary mechanism of phenolic antioxidants like BHT involves the donation of a hydrogen atom from the hydroxyl group to scavenge free radicals. Deuteration of the 4-methyl group is not expected to significantly alter this hydrogen atom transfer process. Therefore, the intrinsic radical-scavenging activity of deuterated and non-deuterated ionol is likely to be very similar. However, by slowing metabolism, deuteration can prolong the duration of the antioxidant effect in a biological system.
Experimental Protocols
DPPH Radical Scavenging Assay for Antioxidant Activity
This protocol is a standard method for evaluating the antioxidant capacity of phenolic compounds.[8][9][10][11]
-
Preparation of DPPH Solution: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM). The solution should have a deep violet color.
-
Sample Preparation: Prepare stock solutions of the test compounds (deuterated and non-deuterated ionol) and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol at various concentrations.
-
Assay Procedure:
-
In a 96-well plate or cuvettes, add a specific volume of the DPPH solution.
-
Add an equal volume of the sample or standard solution.
-
For the blank, use methanol instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_blank - Abs_sample) / Abs_blank] * 100
-
IC50 Determination: The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.
GC-MS Analysis for Isotopic Purity and Metabolite Identification
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for determining the isotopic purity of deuterated compounds and identifying their metabolites.[12][13]
-
Sample Preparation:
-
For isotopic purity analysis, dissolve the synthesized deuterated ionol in a suitable volatile solvent.
-
For metabolite analysis, extract the metabolites from in vitro (e.g., liver microsomes) or in vivo (e.g., plasma, urine) samples using an appropriate extraction method (e.g., liquid-liquid extraction or solid-phase extraction).
-
Derivatize the analytes if necessary to improve their volatility and thermal stability for GC analysis.
-
-
GC-MS Conditions:
-
Gas Chromatograph: Use a capillary column suitable for the analysis of phenolic compounds (e.g., a non-polar or medium-polar column).
-
Oven Temperature Program: Optimize the temperature program to achieve good separation of the analytes.
-
Carrier Gas: Use an inert gas like helium or hydrogen.
-
Mass Spectrometer: Operate the mass spectrometer in either full-scan mode to identify unknown metabolites or selected ion monitoring (SIM) mode for targeted quantification.
-
-
Data Analysis:
-
Isotopic Purity: Determine the isotopic enrichment by analyzing the mass spectrum of the deuterated compound and comparing the relative abundances of the molecular ions corresponding to different numbers of deuterium atoms.
-
Metabolite Identification: Identify metabolites by comparing their mass spectra with those of authentic standards or by interpreting their fragmentation patterns.
-
Signaling Pathways and Biological Effects
Ionol, as a potent antioxidant, exerts its biological effects through the modulation of key signaling pathways involved in cellular stress responses and inflammation. Deuteration, by enhancing its metabolic stability, can lead to a more sustained impact on these pathways.
The Keap1-Nrf2 Antioxidant Response Pathway
The Keap1-Nrf2 pathway is a critical regulator of cellular defense against oxidative stress. Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by its inhibitor, Keap1. In the presence of oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of a battery of antioxidant and cytoprotective genes. Antioxidants like BHT can indirectly activate this pathway by reducing the overall oxidative stress, thus promoting cellular protection.
Caption: The Keap1-Nrf2 signaling pathway modulated by deuterated ionol.
The NF-κB Inflammatory Pathway
Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of pro-inflammatory genes.[14] Chronic activation of NF-κB is associated with various inflammatory diseases. Studies have shown that BHT can block the activation of NF-κB, thereby exerting anti-inflammatory effects.[15] By reducing oxidative stress, which is a known activator of NF-κB, deuterated ionol can contribute to the suppression of inflammatory responses.
References
- 1. Deuterated drug - Wikipedia [en.wikipedia.org]
- 2. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Portico [access.portico.org]
- 4. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US4122287A - Method of preparing 2,6-di-tert.butyl-4-methylphenol - Google Patents [patents.google.com]
- 7. The antioxidant activity of BHT and new phenolic compounds PYA and PPA measured by chemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iomcworld.com [iomcworld.com]
- 12. youtube.com [youtube.com]
- 13. Utilization of a deuterated derivatization agent to synthesize internal standards for gas chromatography-tandem mass spectrometry quantification of silylated metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 15. BHT blocks NF-kappaB activation and ethanol-induced brain damage - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of Abscisic Acid in Plant Tissues Using a Deuterated Internal Standard with LC-MS/MS
Introduction
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the accurate and sensitive quantification of small molecules in complex biological matrices.[1][2][3] In targeted metabolomics, particularly for the analysis of phytohormones like abscisic acid (ABA), the use of a stable isotope-labeled internal standard is crucial for achieving high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[1][4]
Note on Ethylene-b-ionol-d3: An initial literature search did not yield specific applications of "this compound" in LC-MS/MS analysis. Therefore, this application note provides a representative protocol for the quantitative analysis of the plant hormone abscisic acid (ABA) using a commercially available deuterated internal standard, such as d4-Abscisic Acid. The principles and procedures outlined here are broadly applicable to the use of other deuterated internal standards in LC-MS/MS-based targeted quantification.
Abscisic acid is a key phytohormone involved in various physiological processes in plants, including stress responses and seed development.[5] This document provides a detailed protocol for the extraction and quantification of ABA from plant tissues using an LC-MS/MS method with a deuterated internal standard.
Principle of Isotope Dilution Mass Spectrometry
The quantification method is based on the principle of stable isotope dilution. A known amount of the deuterated internal standard (e.g., d4-ABA) is added to the sample at the beginning of the extraction process.[1] The internal standard is chemically identical to the analyte (ABA) but has a different mass due to the presence of deuterium atoms. It co-elutes with the analyte during chromatographic separation and is detected by the mass spectrometer at a different mass-to-charge ratio (m/z). By measuring the ratio of the signal intensity of the analyte to that of the internal standard, the concentration of the endogenous analyte in the sample can be accurately determined, as any sample loss or matrix-induced signal suppression or enhancement will affect both the analyte and the internal standard equally.
Caption: Principle of Isotope Dilution Mass Spectrometry.
Experimental Protocols
Materials and Reagents
-
Abscisic Acid (ABA) standard (Sigma-Aldrich)
-
d4-Abscisic Acid (d4-ABA) internal standard (Olchemim)
-
LC-MS grade methanol, acetonitrile, and water (Fisher Scientific)
-
Formic acid (≥98%, Sigma-Aldrich)
-
Plant tissue (e.g., Arabidopsis thaliana leaves)
-
Liquid nitrogen
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
Sample Preparation and Extraction
-
Homogenization: Freeze approximately 100 mg of plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle or a bead beater.
-
Extraction: To the powdered tissue, add 1 mL of ice-cold extraction solvent (e.g., methanol:water:formic acid, 80:19:1, v/v/v).
-
Internal Standard Spiking: Add a known amount of d4-ABA internal standard solution to each sample. The final concentration of the internal standard should be comparable to the expected concentration of the endogenous ABA.
-
Incubation and Centrifugation: Vortex the samples and incubate at 4°C for 30 minutes with shaking. Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new tube.
-
Solid Phase Extraction (SPE) Cleanup (Optional but Recommended):
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with 1 mL of 10% methanol in water to remove interfering compounds.
-
Elute the ABA and d4-ABA with 1 mL of 80% methanol in water.[4]
-
-
Drying and Reconstitution: Dry the eluate under a gentle stream of nitrogen gas. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before LC-MS/MS analysis.
LC-MS/MS Analysis
The following parameters provide a general guideline and should be optimized for the specific instrument used.
Liquid Chromatography (LC) Conditions
| Parameter | Value |
| LC System | Agilent 1200 series or equivalent |
| Column | Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm)[4] |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 5% B to 95% B in 10 min, hold for 2 min, return to 5% B in 1 min, and re-equilibrate for 5 min |
| Flow Rate | 0.5 mL/min[4] |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS) Conditions
| Parameter | Value |
| MS System | Triple quadrupole mass spectrometer (e.g., AB Sciex 3200 QTRAP)[4] |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode[4] |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | -4500 V |
| Curtain Gas | 20 psi |
| Collision Gas | Nitrogen |
Multiple Reaction Monitoring (MRM)
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for selective and sensitive detection. The precursor and product ions for ABA and its deuterated internal standard are monitored.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| ABA | 263.1 | 153.1 | -22 | 150 |
| 263.1 | 219.1 | -18 | 150 | |
| d4-ABA (IS) | 267.1 | 157.1 | -22 | 150 |
| 267.1 | 223.1 | -18 | 150 |
Note: The optimal collision energies may vary between different mass spectrometer models and should be determined experimentally.
Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards containing a fixed concentration of the d4-ABA internal standard and varying concentrations of the ABA standard.
-
Peak Integration: Integrate the peak areas for the specified MRM transitions of both ABA and d4-ABA in the calibration standards and the samples.
-
Ratio Calculation: Calculate the ratio of the peak area of ABA to the peak area of d4-ABA for each standard and sample.
-
Linear Regression: Plot the peak area ratio against the concentration of the ABA standards to generate a calibration curve. A linear regression with a weighting factor of 1/x is typically used.
-
Concentration Determination: Determine the concentration of ABA in the samples by interpolating their peak area ratios from the calibration curve.
Workflow Diagram
References
- 1. youtube.com [youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Multiple Reaction Monitoring Mode Based Liquid Chromatography-Mass Spectrometry Method for Simultaneous Quantification of Brassinolide and Other Plant Hormones Involved in Abiotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ethylene-b-ionol-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylene-β-ionol-d3 is a deuterated derivative of β-ionol, an apocarotenoid alcohol. Its stable isotope labeling makes it an ideal internal standard for the quantification of β-ionol and related carotenoid metabolites in various biological matrices. The use of a deuterated internal standard is a widely accepted practice in mass spectrometry-based quantification, as it corrects for variations in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and precision.[1][2][3] This document provides a detailed protocol for the use of Ethylene-β-ionol-d3 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.
Physicochemical Properties of Ethylene-b-ionol-d3
| Property | Value |
| CAS Number | 77265-43-1 |
| Molecular Formula | C₁₅H₂₁D₃O |
| Molecular Weight | 223.37 g/mol |
| Appearance | Light Yellow Oil |
| Storage | 2-8°C Refrigerator |
(Data sourced from supplier information)[4]
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry is a powerful technique for the accurate quantification of analytes.[1][2] A known amount of a stable isotope-labeled internal standard (in this case, Ethylene-β-ionol-d3) is added to the sample at the beginning of the sample preparation process. The internal standard is chemically identical to the analyte of interest but has a different mass due to the presence of heavy isotopes (deuterium). During sample extraction, purification, and analysis, any loss of the analyte will be accompanied by a proportional loss of the internal standard. By measuring the ratio of the analyte to the internal standard using a mass spectrometer, the initial concentration of the analyte in the sample can be accurately determined.
Experimental Protocol: Quantification of β-ionol in Plant Tissue
This protocol provides a general method for the quantification of β-ionol in plant tissue using Ethylene-β-ionol-d3 as an internal standard. Optimization may be required for specific tissue types and instrumentation.
Materials and Reagents
-
β-ionol analytical standard
-
Ethylene-β-ionol-d3 internal standard
-
LC-MS grade methanol, acetonitrile, and water
-
Formic acid
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Plant tissue samples
-
Liquid nitrogen
-
Homogenizer
-
Centrifuge
-
Nitrogen evaporator
Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh 1 mg of β-ionol and dissolve it in 1 mL of methanol.
-
Accurately weigh 1 mg of Ethylene-β-ionol-d3 and dissolve it in 1 mL of methanol.
-
Store stock solutions at -20°C.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of β-ionol by serially diluting the primary stock solution with methanol to achieve a concentration range of 1 ng/mL to 1000 ng/mL.
-
Prepare a working internal standard solution of Ethylene-β-ionol-d3 at a concentration of 100 ng/mL by diluting the primary stock solution with methanol.
-
Sample Preparation
-
Homogenization: Freeze approximately 100 mg of plant tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle or a homogenizer.
-
Extraction:
-
Transfer the powdered tissue to a centrifuge tube.
-
Add 10 µL of the 100 ng/mL Ethylene-β-ionol-d3 internal standard working solution.
-
Add 1 mL of ice-cold methanol.
-
Vortex vigorously for 1 minute.
-
Sonicate in an ice bath for 10 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
Repeat the extraction process on the pellet with another 1 mL of methanol.
-
Combine the supernatants.
-
-
Purification (Solid Phase Extraction - SPE):
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the combined supernatant onto the SPE cartridge.
-
Wash the cartridge with 3 mL of 20% methanol in water to remove polar interferences.
-
Elute the analytes with 3 mL of ethyl acetate.
-
-
Evaporation and Reconstitution:
-
Dry the eluate under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50% methanol in water with 0.1% formic acid).
-
Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
The following are suggested starting parameters and may require optimization.
Liquid Chromatography (LC) Conditions:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 50% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 50% B and re-equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Conditions:
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | +4500 V |
| Source Temperature | 400°C |
| Collision Gas | Argon |
MRM Transitions (Hypothetical):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| β-ionol | 195.2 | 137.1 | 15 |
| Ethylene-β-ionol-d3 | 198.2 | 140.1 | 15 |
Note: The specific MRM transitions and collision energies should be optimized by infusing the individual standard solutions into the mass spectrometer.
Data Analysis and Quantification
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of β-ionol to Ethylene-β-ionol-d3 against the concentration of the β-ionol working standards. A linear regression with a weighting factor of 1/x is typically used.
-
Quantification: Calculate the concentration of β-ionol in the samples by interpolating the peak area ratio of the analyte to the internal standard from the calibration curve.
The concentration of the endogenous compound in the sample can be calculated using the following formula:
Amount of endogenous compound in sample = (Peak area of endogenous ion / Peak area of internal standard ion) x Amount of internal standard added
Method Validation (Example Data)
The following tables present example data for the validation of the analytical method.
Table 1: Linearity and Range
| Analyte | Calibration Range (ng/mL) | R² |
| β-ionol | 1 - 1000 | > 0.995 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low | 5 | < 10 | < 15 | 95 - 105 |
| Medium | 50 | < 8 | < 12 | 97 - 103 |
| High | 500 | < 5 | < 10 | 98 - 102 |
Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Analyte | LOD (ng/mL) | LOQ (ng/mL) |
| β-ionol | 0.5 | 1.0 |
Table 4: Recovery
| Analyte | Spiked Concentration (ng/mL) | Recovery (%) |
| β-ionol | 10 | 92 |
| 100 | 95 | |
| 800 | 98 |
Diagrams
Caption: Experimental workflow for the quantification of β-ionol.
Caption: Logic of isotope dilution for accurate quantification.
Conclusion
The protocol described provides a robust framework for the quantification of β-ionol in biological samples using Ethylene-β-ionol-d3 as an internal standard. The use of a stable isotope-labeled internal standard is crucial for achieving accurate and precise results in mass spectrometry-based analysis. This method can be adapted for the quantification of other related carotenoid metabolites and in different biological matrices, making it a valuable tool for researchers in plant science, food chemistry, and drug metabolism studies.
References
- 1. Determination of endogenous and supplied deuterated abscisic acid in plant tissues by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry with multiple reaction monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deuterium-labeled phaseic acid and dihydrophaseic acids for internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methods for the quantitation of abscisic acid and its precursors from plant tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
Application Note: Quantification of Abscisic Acid and its Metabolites Using a Deuterated Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Abscisic acid (ABA) is a key plant hormone that regulates various aspects of plant growth, development, and stress responses, including seed dormancy, stomatal closure, and leaf senescence.[1][2] The precise control of ABA levels is crucial for these processes and is achieved through a dynamic balance of biosynthesis and catabolism. The primary catabolic pathways for ABA involve oxidation and conjugation.[3][4] The oxidative pathway, which is the major route, involves the hydroxylation of ABA to 8'-hydroxy-ABA, which is then spontaneously converted to phaseic acid (PA). PA can be further metabolized to dihydrophaseic acid (DPA).[1][2][3] The other significant pathway is the conjugation of ABA to form abscisic acid glucose ester (ABA-GE), an inactive storage form.[4]
Accurate quantification of ABA and its metabolites is essential for understanding their physiological roles. Due to their low concentrations in plant tissues, highly sensitive and specific analytical methods are required.[5][6] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the method of choice for this purpose, offering high sensitivity and selectivity.[7] The use of stable isotope-labeled internal standards, such as deuterated ABA (e.g., d6-ABA), is critical for accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response.[8][9][10] This application note provides a detailed protocol for the quantification of ABA and its major metabolites—PA, DPA, and ABA-GE—in plant tissues using a deuterated internal standard. While the user specified "Ethylene-b-ionol-d3", a more commonly used and commercially available deuterated standard for ABA analysis is (+)-Abscisic Acid-d6, which will be referenced in this protocol. The principles and procedures outlined are broadly applicable to other deuterated ABA analogs.
Abscisic Acid Signaling Pathway
The perception and transduction of the ABA signal are mediated by a core signaling module. This pathway is initiated by the binding of ABA to pyrabactin resistance (PYR)/pyrabactin resistance-like (PYL)/regulatory component of ABA receptor (RCAR) proteins. This binding event leads to a conformational change in the receptor, enabling it to interact with and inhibit Type 2C protein phosphatases (PP2Cs), which are negative regulators of the pathway. The inhibition of PP2Cs allows for the activation of sucrose non-fermenting 1-related protein kinase 2s (SnRK2s), which are positive regulators. Activated SnRK2s then phosphorylate downstream targets, including transcription factors and ion channels, to elicit various physiological responses.[1][2]
Caption: Core components of the abscisic acid (ABA) signaling pathway.
Experimental Protocols
Sample Preparation
Proper sample collection and preparation are crucial for accurate metabolomic analysis.[11]
-
Materials:
-
Plant tissue (e.g., leaves, roots, seeds)
-
Liquid nitrogen
-
Mortar and pestle or bead mill homogenizer
-
Lyophilizer (freeze-dryer)
-
Microcentrifuge tubes (2 mL)
-
Analytical balance
-
-
Protocol:
-
Harvest plant tissue and immediately freeze it in liquid nitrogen to quench metabolic activity.
-
Store samples at -80°C until further processing.
-
Lyophilize the frozen tissue to remove water.
-
Homogenize the dried tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill.[5][12]
-
Accurately weigh 20-50 mg of the homogenized powder into a 2 mL microcentrifuge tube.[13]
-
Extraction of ABA and its Metabolites
-
Materials:
-
Protocol:
-
Prepare the extraction solvent containing the deuterated internal standard at a known concentration (e.g., 50 ng/mL).
-
Add 1 mL of the extraction solvent with the internal standard to each pre-weighed plant tissue sample.[14]
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Sonicate the samples for 15 minutes in a cold water bath.[14]
-
Centrifuge the samples at 14,000 rpm for 5 minutes at 4°C.[14]
-
Carefully transfer the supernatant to a new tube.
-
For exhaustive extraction, the pellet can be re-extracted with another 1 mL of the extraction solvent, and the supernatants can be pooled. However, with the use of an internal standard, a single extraction can provide accurate results.[5][12]
-
Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended)
For complex matrices, an SPE cleanup step can reduce matrix effects and improve data quality.[5][12][15]
-
Materials:
-
SPE cartridges (e.g., Oasis HLB)
-
Methanol
-
Water
-
Acetic acid
-
SPE manifold
-
-
Protocol:
-
Reconstitute the dried extract in 1 mL of 1% acetic acid.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of 1% acetic acid.
-
Load the reconstituted sample onto the cartridge.
-
Wash the cartridge with 1 mL of a weak solvent solution (e.g., methanol:water:acetic acid, 10:89:1) to remove polar interferences.[15]
-
Elute the analytes with 1-2 mL of a stronger solvent (e.g., methanol:water:acetic acid, 80:19:1).[15]
-
Evaporate the eluate to dryness and reconstitute in a suitable volume (e.g., 100-200 µL) of the initial LC mobile phase (e.g., 30:70 methanol:water with 0.1% formic acid).[15]
-
Filter the final sample through a 0.22 µm syringe filter before LC-MS/MS analysis.[15]
-
LC-MS/MS Analysis
-
Instrumentation:
-
LC Conditions (Example):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid[15]
-
Gradient: A linear gradient tailored to separate the analytes of interest. For example, start with a low percentage of B, ramp up to a high percentage, hold, and then re-equilibrate.
-
Flow Rate: 0.3 - 0.5 mL/min[15]
-
Injection Volume: 5 - 10 µL[16]
-
Column Temperature: 30-40°C
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.[15]
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for each analyte and the internal standard must be optimized. Example transitions are provided in the table below.
-
Instrument Parameters: Optimize source parameters such as ion spray voltage, temperature, and gas flows for maximum sensitivity.[15]
-
Workflow for ABA Metabolite Quantification
The overall workflow from sample collection to data analysis is depicted in the following diagram.
Caption: Experimental workflow for the quantification of ABA metabolites.
Data Presentation and Quantification
Quantification is based on the ratio of the peak area of the endogenous analyte to the peak area of the deuterated internal standard. A calibration curve is generated using standards of known concentrations with a fixed amount of the internal standard.[17][18]
Table 1: Example MRM Transitions for ABA and Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Abscisic Acid (ABA) | 263.1 | 153.1 |
| (+)-Abscisic Acid-d6 (d6-ABA) | 269.1 | 159.1 |
| Phaseic Acid (PA) | 279.1 | 139.1 |
| Dihydrophaseic Acid (DPA) | 281.1 | 167.1 |
| ABA-Glucose Ester (ABA-GE) | 425.2 | 263.1 |
Note: These are common transitions and should be optimized for the specific instrument used.
Table 2: Quantitative Data of ABA and Metabolites in Brassica napus
The following table presents example data adapted from a study on Brassica napus siliques, illustrating the levels of ABA and its metabolites at different developmental stages.[5][12]
| Compound | Tissue | 24 Days After Anthesis (pmol/g dry mass) | 45 Days After Anthesis (pmol/g dry mass) |
| Abscisic Acid (ABA) | Seeds | 23300 | 292 |
| Valves | 447 | 325 | |
| Phaseic Acid (PA) | Seeds | 1280 | 1140 |
| Valves | 10800 | 11600 | |
| Dihydrophaseic Acid (DPA) | Seeds | 1850 | 18600 |
| Valves | 97300 | 56300 | |
| ABA-Glucose Ester (ABA-GE) | Seeds | 4500 | 1500 |
| Valves | 3200 | 2800 |
Table 3: Method Validation Parameters
A robust analytical method should be validated for several parameters to ensure reliable results.[17][18][19]
| Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99 |
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. | Signal-to-noise ratio > 3 |
| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-noise ratio > 10[17][18] |
| Accuracy | The closeness of the measured value to the true value. | Recovery of 80-120% |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Relative standard deviation (RSD) < 15% |
| Matrix Effect | The effect of co-eluting, interfering substances on the ionization of the target analyte. | Assessed by comparing the response of an analyte in a post-extraction spiked sample to that in a pure solvent. |
Conclusion
This application note provides a comprehensive protocol for the quantification of abscisic acid and its key metabolites using an LC-MS/MS method with a deuterated internal standard. The detailed steps for sample preparation, extraction, and analysis, along with the provided diagrams and data tables, offer a robust framework for researchers in plant science and related fields. Adherence to these protocols and proper method validation will ensure the generation of accurate and reproducible data, facilitating a deeper understanding of the role of ABA metabolism in plant biology.
References
- 1. Frontiers | Abscisic acid: Metabolism, transport, crosstalk with other plant growth regulators, and its role in heavy metal stress mitigation [frontiersin.org]
- 2. Abscisic acid: Metabolism, transport, crosstalk with other plant growth regulators, and its role in heavy metal stress mitigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Editorial: Methods in phytohormone detection and quantification: 2022 [frontiersin.org]
- 8. Determination of endogenous and supplied deuterated abscisic acid in plant tissues by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry with multiple reaction monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methods for the quantitation of abscisic acid and its precursors from plant tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Plant Sample Preparation for Metabolomic Analysis - Creative Proteomics [creative-proteomics.com]
- 12. Rapid extraction of abscisic acid and its metabolites for liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An UPLC-MS/MS method for highly sensitive high-throughput analysis of phytohormones in plant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for abscisic acid (ABA) extraction from plant seeds [protocols.io]
- 15. repositorio.unesp.br [repositorio.unesp.br]
- 16. Frontiers | Comparative LC-MS/MS-based profiling of phytohormones: a unified analytical approach across diverse plant matrices [frontiersin.org]
- 17. Frontiers | Validated method for phytohormone quantification in plants [frontiersin.org]
- 18. Validated method for phytohormone quantification in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application of Ethylene-β-ionol-d3 in Plant Hormone Studies: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Ethylene-β-ionol-d3 is a deuterium-labeled synthetic compound designed for use as an internal standard in mass spectrometry-based quantification of plant hormones and related signaling molecules. While direct metabolism of ethylene-β-ionol in plants is not established, its structural similarity to key intermediates in the biosynthesis of abscisic acid (ABA), a crucial plant hormone, makes it an invaluable tool for studying the biosynthesis and crosstalk of carotenoid-derived hormones with the ethylene signaling pathway.
β-ionone, a close structural analog, is a product of carotenoid cleavage and a precursor to ABA.[1][2] The plant hormone ethylene is well-known to interact, often antagonistically, with ABA in regulating a wide range of developmental processes and stress responses, including seed germination, stomatal closure, and fruit ripening.[3] Therefore, Ethylene-β-ionol-d3 can be employed as an internal standard for the precise quantification of β-ionol, ABA, and other related apocarotenoids in plant tissues. This allows researchers to investigate how ethylene signaling influences the levels of these compounds, providing insights into the molecular mechanisms of hormone crosstalk.
The use of a deuterated standard like Ethylene-β-ionol-d3 is critical for accurate quantification in complex biological matrices.[4][5] Stable isotope-labeled internal standards exhibit nearly identical chemical and physical properties to their endogenous counterparts, ensuring they behave similarly during sample extraction, purification, and chromatographic separation.[4][5][6] This co-elution allows for the correction of matrix effects and variations in instrument response, leading to highly accurate and reproducible measurements.[5]
Key Applications:
-
Internal Standard for Quantification: Serve as a precise internal standard for the quantification of β-ionol, abscisic acid, and other carotenoid-derived signaling molecules in plant extracts using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Hormone Crosstalk Studies: Facilitate the investigation of the interaction between the ethylene and ABA signaling pathways by enabling accurate measurement of changes in ABA biosynthesis or catabolism in response to ethylene treatments or in ethylene-related mutants.
-
Metabolic Flux Analysis: In combination with stable isotope labeling experiments, it can be used to trace the metabolic fate of precursors in the carotenoid cleavage pathway.
-
Stress Physiology Research: Enable the study of how various abiotic and biotic stresses affect the levels of ABA and its precursors, and how this is modulated by ethylene.
Quantitative Data Summary
The following tables represent hypothetical quantitative data that could be obtained using Ethylene-β-ionol-d3 as an internal standard to study the effect of an ethylene-releasing compound, ethephon, on ABA levels in Arabidopsis thaliana seedlings.
Table 1: Quantification of Abscisic Acid (ABA) in Arabidopsis thaliana Seedlings
| Treatment | ABA Concentration (ng/g Fresh Weight) ± SD |
| Control (Mock) | 15.2 ± 1.8 |
| Ethephon (10 µM) | 9.8 ± 1.1 |
| Ethephon (50 µM) | 6.5 ± 0.7 |
Table 2: Quantification of β-ionol in Arabidopsis thaliana Seedlings
| Treatment | β-ionol Concentration (ng/g Fresh Weight) ± SD |
| Control (Mock) | 2.1 ± 0.3 |
| Ethephon (10 µM) | 2.3 ± 0.4 |
| Ethephon (50 µM) | 2.5 ± 0.3 |
Experimental Protocols
Protocol 1: Quantification of ABA and β-ionol in Plant Tissue using Ethylene-β-ionol-d3
This protocol outlines the extraction, purification, and analysis of ABA and β-ionol from plant tissue using Ethylene-β-ionol-d3 as an internal standard.
1. Materials and Reagents:
-
Plant tissue (e.g., Arabidopsis thaliana seedlings)
-
Liquid nitrogen
-
Extraction solvent: 80% methanol, 1% acetic acid, 19% water
-
Ethylene-β-ionol-d3 internal standard solution (10 ng/µL in methanol)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
LC-MS grade solvents (acetonitrile, methanol, water, acetic acid)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
2. Sample Preparation and Extraction:
-
Harvest approximately 100 mg of fresh plant tissue and immediately freeze in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a tissue homogenizer.
-
Transfer the powdered tissue to a pre-weighed 2 mL microcentrifuge tube.
-
Add 1 mL of ice-cold extraction solvent to the tissue.
-
Add a known amount of Ethylene-β-ionol-d3 internal standard (e.g., 10 µL of a 10 ng/µL solution).
-
Vortex vigorously for 1 minute.
-
Incubate on a shaker at 4°C for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
3. Solid Phase Extraction (SPE) Purification:
-
Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from step 2.9 onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove polar impurities.
-
Elute the hormones with 1 mL of 80% methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of 50% methanol for LC-MS analysis.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate ABA and β-ionol (e.g., 5% B to 95% B over 10 minutes).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI), negative mode for ABA, positive mode for β-ionol.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Monitor the specific precursor-product ion transitions for ABA, β-ionol, and Ethylene-β-ionol-d3.
-
5. Quantification:
-
Generate a calibration curve using known concentrations of analytical standards (ABA and β-ionol) spiked with a constant amount of the Ethylene-β-ionol-d3 internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of the endogenous hormones in the sample by comparing their peak area ratios to the calibration curve.
Visualizations
Caption: Canonical ethylene signaling pathway in Arabidopsis thaliana.
Caption: Simplified biosynthesis pathway of Abscisic Acid (ABA) from β-carotene.
Caption: General experimental workflow for plant hormone quantification.
References
- 1. β-Ionone: Its Occurrence and Biological Function and Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. β-Ionone: Its Occurrence and Biological Function and Metabolic Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. folia.unifr.ch [folia.unifr.ch]
- 4. researchgate.net [researchgate.net]
- 5. resolvemass.ca [resolvemass.ca]
- 6. lcms.cz [lcms.cz]
Application Note: Quantification of Ethylene-b-ionol in Plasma for Pharmacokinetic Studies Using LC-MS/MS with a Deuterated Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethylene-b-ionol is a derivative of β-ionone, a naturally occurring terpenoid found in various plants.[1] Due to its structural similarity to compounds with known biological activities, there is growing interest in the pharmacokinetic (PK) properties of Ethylene-b-ionol to assess its absorption, distribution, metabolism, and excretion (ADME) profile. This application note provides a detailed protocol for the quantitative analysis of Ethylene-b-ionol in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Ethylene-b-ionol-d3, to ensure high accuracy and precision, which is a gold standard in bioanalysis.[2] The use of a deuterated internal standard is crucial as it co-elutes with the analyte and has nearly identical chemical properties, effectively compensating for variations in sample preparation and matrix effects.[3][4]
Physicochemical Properties
A summary of the key physical and chemical properties of the analyte and the internal standard is provided below for reference.
| Property | Ethylene-b-ionol | This compound |
| Chemical Formula | C₁₅H₂₄O | C₁₅H₂₁D₃O |
| Molecular Weight | 220.35 g/mol | 223.37 g/mol |
| Structure | (Structure can be inferred from name) | (Structure can be inferred from name) |
| CAS Number | Not readily available | 77265-43-1 |
Experimental Protocols
This section details the complete workflow for the quantification of Ethylene-b-ionol in plasma samples.
Figure 1. Experimental workflow for the pharmacokinetic analysis of Ethylene-b-ionol.
1. Materials and Reagents
-
Ethylene-b-ionol (Analyte)
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control plasma (e.g., human, rat)
2. Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve Ethylene-b-ionol in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 methanol:water to create calibration standards. Prepare a working solution of the internal standard at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.
3. Sample Preparation (Protein Precipitation)
Protein precipitation is a straightforward and effective method for extracting small molecules from plasma.[5]
-
Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution and briefly vortex.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase conditions.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions
The following are suggested starting parameters. Method optimization is recommended for specific instrumentation.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 95% B over 5 min, hold at 95% B for 2 min, return to 30% B and re-equilibrate for 3 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
5. Multiple Reaction Monitoring (MRM) Transitions
The following MRM transitions are proposed based on the known fragmentation of structurally similar compounds like β-ionone. These should be optimized for the specific instrument used.
Table 3: Proposed MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Ethylene-b-ionol | 221.2 | 179.1 (Quantifier) | 50 | 15 |
| 221.2 | 137.1 (Qualifier) | 50 | 25 | |
| This compound | 224.2 | 182.1 | 50 | 15 |
Data Presentation and Analysis
1. Calibration Curve
A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used. The calibration range should encompass the expected concentrations in the study samples.
Table 4: Representative Calibration Curve Data
| Concentration (ng/mL) | Analyte Area | IS Area | Area Ratio (Analyte/IS) |
| 1 | 1,520 | 510,000 | 0.003 |
| 5 | 7,650 | 515,000 | 0.015 |
| 20 | 30,100 | 505,000 | 0.060 |
| 100 | 155,000 | 520,000 | 0.298 |
| 500 | 780,000 | 510,000 | 1.529 |
| 1000 | 1,550,000 | 515,000 | 3.010 |
2. Method Validation
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA).[6] Key validation parameters are summarized below.
Table 5: Summary of Bioanalytical Method Validation Parameters
| Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS. |
| Accuracy & Precision | Within ±15% (±20% at LLOQ) of the nominal concentration. |
| Recovery | Consistent and reproducible. |
| Matrix Effect | Minimal ion suppression or enhancement. |
| Stability | Analyte should be stable under various storage and processing conditions. |
Potential Metabolic Pathways
Based on the known metabolism of β-ionone, potential metabolic pathways for Ethylene-b-ionol may involve oxidation and reduction reactions.[3] The developed LC-MS/MS method can be adapted to screen for and quantify these potential metabolites.
Figure 2. Potential metabolic pathways of Ethylene-b-ionol.
This application note provides a comprehensive and robust method for the quantification of Ethylene-b-ionol in plasma for pharmacokinetic studies. The use of a deuterated internal standard, this compound, ensures the accuracy and reliability of the data. The detailed experimental protocol and suggested LC-MS/MS parameters provide a solid foundation for researchers to implement this method in their laboratories for drug development and ADME studies.
References
- 1. β-Ionone: Its Occurrence and Biological Function and Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.aaup.edu [repository.aaup.edu]
- 3. scispace.com [scispace.com]
- 4. Optimized Isomer Separation of Synthetic Cathinones by LC-MS/MS [restek.com]
- 5. Positive chemical ionization and tandem mass spectrometric fragmentation for the gas chromatographic analysis of beta-agonists using the ion trap technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes & Protocols for Plant Hormone Analysis Using Deuterated Internal Standards
Introduction
The accurate quantification of phytohormones is crucial for understanding various aspects of plant growth, development, and stress responses. Ethylene and abscisic acid (ABA) are key hormones involved in a multitude of physiological processes, often interacting with each other.[1][2] Mass spectrometry-based methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have become the gold standard for the sensitive and specific quantification of these low-abundance compounds.[3][4] The use of stable isotope-labeled internal standards, such as deuterated compounds, is essential for correcting for matrix effects and variations in sample preparation, ensuring analytical accuracy.[5][6]
I. Application Notes
1. Overview of Analytical Approach
The quantitative analysis of plant hormones like ABA typically involves the following steps:
-
Sample Homogenization: Grinding plant tissue to a fine powder, often under liquid nitrogen, to halt metabolic activity and facilitate extraction.
-
Extraction: Using an appropriate solvent system to extract the target analytes from the complex plant matrix.
-
Purification/Cleanup: Employing techniques like solid-phase extraction (SPE) to remove interfering substances.[6]
-
Analysis by LC-MS/MS: Separating the analytes using liquid chromatography and detecting and quantifying them with a tandem mass spectrometer.
2. Importance of Deuterated Internal Standards
Deuterated internal standards, such as (+)-Abscisic Acid-d6, are ideal for quantitative mass spectrometry for several reasons:
-
Similar Chemical and Physical Properties: They behave nearly identically to their non-deuterated counterparts during extraction, chromatography, and ionization.
-
Mass Difference: The difference in mass allows the mass spectrometer to distinguish between the analyte and the internal standard.
-
Correction for Matrix Effects: Plant extracts are complex matrices that can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. The internal standard experiences similar matrix effects, allowing for accurate correction.
3. Common Sample Matrices and Considerations
The choice of extraction protocol can be influenced by the sample matrix. Common matrices in plant hormone analysis include:
-
Leaves: Generally, a straightforward extraction is possible.[8]
-
Seeds: May require more rigorous homogenization due to their hard texture and high lipid content.[9][10]
-
Roots: Soil particles and other contaminants may need to be carefully removed.
-
Fruits: High sugar and water content can present challenges during extraction.
II. Experimental Protocols
Protocol 1: Extraction and Purification of Abscisic Acid (ABA) and its Metabolites from Plant Tissue
This protocol is a generalized method based on common practices for ABA extraction and can be adapted for various plant tissues.[8][9][11]
Materials:
-
Plant tissue (e.g., leaves, seeds)
-
Liquid nitrogen
-
Mortar and pestle or tissue homogenizer
-
Extraction buffer: Acetone:Water:Acetic Acid (80:19:1, v/v/v)[9][11]
-
Deuterated internal standard solution (e.g., (+)-Abscisic Acid-d6) of known concentration
-
Centrifuge tubes (e.g., 15 mL or 50 mL)
-
Refrigerated centrifuge
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)[9][11]
-
SPE manifold
-
Solvents for SPE: Methanol, Water, Acetonitrile
-
Nitrogen evaporator or vacuum concentrator (e.g., SpeedVac)
-
Reconstitution solvent: Acetonitrile:Water (25:75, v/v)[10]
-
LC-MS vials with inserts
Procedure:
-
Sample Homogenization:
-
Weigh approximately 100-200 mg of fresh plant tissue and immediately freeze it in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a tissue homogenizer.
-
-
Extraction:
-
Transfer the powdered tissue to a centrifuge tube.
-
Add a known amount of the deuterated internal standard solution.
-
Add 1 mL of ice-cold extraction buffer.[10]
-
Vortex the sample vigorously for 1 minute.
-
Sonicate the sample for 15 minutes in a cold water bath.[10]
-
Centrifuge at 14,000 rpm for 5 minutes at 4°C.[10]
-
Carefully transfer the supernatant to a new tube.
-
For exhaustive extraction, repeat the extraction step with another 1 mL of extraction buffer, combine the supernatants.[9] However, with the use of an internal standard, a single extraction with vigorous vortexing can provide accurate results.[9][11]
-
-
Solvent Evaporation:
-
Dry the combined supernatant under a gentle stream of nitrogen or using a vacuum concentrator until the organic solvent is removed.[10]
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Cartridge Conditioning: Activate the SPE cartridge by passing 1 mL of methanol, followed by 1 mL of water.
-
Sample Loading: Load the aqueous extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove polar impurities.
-
Elution: Elute the ABA and its metabolites with 1 mL of methanol or acetonitrile.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under nitrogen or in a vacuum concentrator.
-
Reconstitute the dried extract in 120 µL of the reconstitution solvent.[10]
-
Vortex and sonicate for 1 minute to ensure complete dissolution.[10]
-
Filter the reconstituted solution through a 0.22 µm filter into an LC-MS vial.[10]
-
Protocol 2: LC-MS/MS Analysis of ABA
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source
LC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., Luna Omega 3 µm Polar C18)[12]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid[12]
-
Gradient: A typical gradient would start with a low percentage of organic phase (e.g., 5% B), ramp up to a high percentage (e.g., 95% B) to elute the analytes, hold for a period, and then return to the initial conditions for column re-equilibration.[12]
-
Flow Rate: 0.4 mL/min[12]
-
Column Temperature: 35°C[10]
MS/MS Conditions (Example):
-
Ionization Mode: Negative Electrospray Ionization (ESI-) for ABA[12][13]
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Ion Source Parameters: Optimized for the specific instrument, including ion spray voltage, gas temperatures, and gas flows.[10]
III. Data Presentation
Table 1: Example MRM Transitions for ABA and Deuterated Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| Abscisic Acid (ABA) | 263.2 | 153.1 | Negative |
| (+)-Abscisic Acid-d6 | 269.2 | 159.1 | Negative |
Data is illustrative and based on published methods.[10]
Table 2: Sample Recovery and Matrix Effect (Hypothetical Data)
| Analyte | Recovery (%) | Matrix Effect (%) |
| Abscisic Acid (ABA) | 85 - 95 | -15 to +10 |
| Phaseic Acid (PA) | 80 - 90 | -20 to +5 |
| Dihydrophaseic Acid (DPA) | 75 - 85 | -25 to 0 |
This table illustrates the type of data that should be generated during method validation. The use of a deuterated internal standard helps to correct for variability in recovery and matrix effects.
IV. Visualizations
Caption: Workflow for plant hormone extraction and analysis.
Caption: Logic of using an internal standard for quantification.
References
- 1. Regulation of Abscisic Acid Signaling by the Ethylene Response Pathway in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interaction with ethylene: changing views on the role of abscisic acid in root and shoot growth responses to water stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Profiling of plant hormones by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Partial isotope fractionation during high-performance liquid chromatography of deuterium-labelled internal standards in plant hormone analysis: A cautionary note - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of plant hormones by standard addition method [protocols.io]
- 7. caymanchem.com [caymanchem.com]
- 8. Physicochemical Quantification of Abscisic Acid Levels in Plant Tissues with an Added Internal Standard by Ultra-Performance Liquid Chromatography [bio-protocol.org]
- 9. Rapid extraction of abscisic acid and its metabolites for liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Highly Sensitive and High-Throughput Analysis of Plant Hormones Using MS-Probe Modification and Liquid Chromatography–Tandem Mass Spectrometry: An Application for Hormone Profiling in Oryza sativa - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of β-Ionone in Environmental Water Samples Using Ethylene-β-ionol-d3 as an Internal Standard
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of β-ionone in various environmental water matrices, including tap water, river water, and wastewater. The method utilizes a simple liquid-liquid extraction (LLE) procedure followed by gas chromatography-mass spectrometry (GC-MS) analysis. To ensure high accuracy and precision, Ethylene-β-ionol-d3 is employed as an internal standard to compensate for matrix effects and variations during sample preparation and analysis. This method is suitable for researchers, scientists, and professionals in environmental monitoring and drug development who require reliable quantification of trace levels of β-ionone.
Introduction
β-Ionone is a carotenoid-derived compound that contributes to the aroma of various flowers and fruits and is also used as a fragrance ingredient in cosmetics and a flavoring agent in food. Its presence in environmental water sources can be an indicator of certain types of algal blooms or industrial and agricultural runoff. Accurate quantification of β-ionone at trace levels is crucial for water quality assessment and environmental impact studies.
Stable isotope-labeled internal standards are widely recognized for their ability to improve the accuracy and reliability of quantitative mass spectrometry-based methods.[1][2] Deuterated standards, such as Ethylene-β-ionol-d3, are ideal as they exhibit similar chemical and physical properties to the target analyte, ensuring they behave similarly during extraction and chromatographic separation.[3] This co-eluting internal standard allows for effective correction of signal suppression or enhancement caused by complex sample matrices, a common challenge in environmental analysis.[1]
This protocol details a validated method for the analysis of β-ionone in environmental water samples using Ethylene-β-ionol-d3 as an internal standard, providing a reliable tool for environmental laboratories.
Experimental
Materials and Reagents
-
β-Ionone standard (≥95% purity)
-
Ethylene-β-ionol-d3 (as internal standard, IS)
-
Dichloromethane (DCM), HPLC grade
-
Sodium chloride (NaCl), analytical grade
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ultrapure water
-
Environmental water samples (tap water, river water, wastewater)
Instrumentation
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Autosampler
-
Vortex mixer
-
Centrifuge
-
Analytical balance
Sample Preparation and Extraction
A liquid-liquid extraction (LLE) method was optimized for the extraction of β-ionone from water samples.[4][5]
-
Sample Collection: Collect 500 mL of each water sample in amber glass bottles.
-
Spiking with Internal Standard: To each 500 mL sample, add a specific amount of Ethylene-β-ionol-d3 solution to achieve a final concentration of 50 µg/L.
-
Extraction:
-
Transfer the spiked water sample to a 1 L separatory funnel.
-
Add 30 g of NaCl to the sample to increase the ionic strength.
-
Add 60 mL of dichloromethane (DCM) to the separatory funnel.
-
Shake vigorously for 2 minutes, periodically venting the funnel.
-
Allow the layers to separate for 10 minutes.
-
Collect the organic (bottom) layer in a clean flask.
-
Repeat the extraction with a second 60 mL aliquot of DCM.
-
Combine the two organic extracts.
-
-
Drying and Concentration:
-
Pass the combined organic extract through a funnel containing anhydrous sodium sulfate to remove any residual water.
-
Concentrate the dried extract to approximately 1 mL using a gentle stream of nitrogen at room temperature.
-
Transfer the concentrated extract to a 2 mL autosampler vial for GC-MS analysis.
-
GC-MS Analysis
The analysis was performed on a standard GC-MS system with the following optimized parameters:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C
-
Hold: 5 minutes at 250°C
-
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
β-Ionone ions: m/z 177, 192
-
Ethylene-β-ionol-d3 ions: (parent ion +3)
-
Results and Discussion
The developed method demonstrated excellent performance for the quantification of β-ionone in various water matrices. The use of Ethylene-β-ionol-d3 as an internal standard effectively compensated for variations in extraction efficiency and matrix-induced signal suppression or enhancement.
Quantitative Data
The method was validated for linearity, recovery, and precision. The results are summarized in the tables below.
Table 1: Method Performance Characteristics
| Parameter | Result |
| Linearity Range (µg/L) | 10 - 500 |
| Correlation Coefficient (R²) | 0.9997[4][5] |
| Method Detection Limit (MDL) (µg/L) | 1.98[4][5] |
| Limit of Quantification (LOQ) (µg/L) | 6.53[4][5] |
Table 2: Recovery and Precision in Spiked Water Samples
| Matrix | Spiked Concentration (µg/L) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Ultrapure Water | 50 | 92 | < 10 |
| Tap Water | 50 | 112 | < 10 |
| River Water | 50 | 98 | < 15 |
| Wastewater Effluent | 50 | 89 | < 15 |
(Recovery and RSD data are based on typical performance and may vary depending on the specific matrix composition. The data for ultrapure and tap water are adapted from existing studies on β-ionone analysis.)[4][5]
Visualized Protocols
Experimental Workflow
The overall experimental workflow from sample collection to data analysis is depicted below.
Caption: Experimental workflow for β-ionone analysis.
Logical Relationship of Internal Standard Correction
The following diagram illustrates the principle of using an internal standard for accurate quantification.
Caption: Logic of internal standard-based quantification.
Conclusion
The described method provides a reliable and accurate approach for the quantification of β-ionone in diverse environmental water samples. The incorporation of Ethylene-β-ionol-d3 as an internal standard is critical for mitigating matrix interferences and ensuring the high quality of the analytical data. This application note serves as a comprehensive guide for laboratories involved in environmental monitoring and the analysis of trace organic compounds in aqueous matrices.
References
- 1. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. researchwith.montclair.edu [researchwith.montclair.edu]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols: Mass Spectrometry Fragmentation Analysis of Ethylene-b-ionol-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylene-b-ionol and its isotopologues are of interest in various fields, including fragrance, food science, and metabolic research, due to their sensory properties and biological activities. Understanding the mass spectrometric behavior of these compounds is crucial for their identification and quantification in complex matrices. This document provides a detailed overview of the predicted mass spectrometry fragmentation pattern of Ethylene-b-ionol-d3 and a comprehensive protocol for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS).
Predicted Mass Spectrometry Fragmentation Pattern of this compound
The structure of Ethylene-b-ionol consists of a trimethylcyclohexenyl ring and a pentadienol side chain. Upon electron ionization (EI), the molecule will form a molecular ion (M+•). The fragmentation of this ion is expected to be driven by the stability of the resulting carbocations and neutral losses.
Key Fragmentation Pathways:
-
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a common fragmentation pathway for alcohols. This can result in the formation of a stable oxonium ion or a resonance-stabilized carbocation.
-
Dehydration: Loss of a water molecule (H2O) is a characteristic fragmentation for alcohols, leading to a fragment with a mass of [M-18]+•. For the deuterated compound, this could involve the loss of HDO or D2O if the deuterium atoms are suitably located, but loss of H2O is generally more common.
-
Cleavage of the Side Chain: The bond between the ring and the side chain can cleave, leading to fragments characteristic of the trimethylcyclohexenyl ring or the pentadienol side chain.
-
McLafferty Rearrangement: While less common for this specific structure, rearrangement reactions can occur, leading to characteristic neutral losses.
Proposed Fragmentation Diagram
The following diagram illustrates the predicted fragmentation pathway for this compound, assuming the deuterium label is on the ethyl group of the side chain.
Application Note: Chromatographic Analysis of Ethylene-β-ionol using Ethylene-β-ionol-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details the chromatographic behavior of Ethylene-β-ionol and its deuterated analog, Ethylene-β-ionol-d3. Given the nearly identical physicochemical properties of isotopically labeled compounds and their native counterparts, Ethylene-β-ionol-d3 is an ideal internal standard for the accurate quantification of Ethylene-β-ionol in various matrices.[1][2][3] This document provides hypothetical but representative protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are commonly used techniques for such analyses. The inclusion of a deuterated internal standard like Ethylene-β-ionol-d3 is crucial for correcting variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.[1][4]
Introduction
Ethylene-β-ionol is a derivative of β-ionol, a compound found in various essential oils and fruits. Its analysis is relevant in flavor, fragrance, and potentially metabolic research. Accurate quantification of such compounds often requires the use of a stable isotope-labeled internal standard to account for analytical variability. Ethylene-β-ionol-d3, with three deuterium atoms, serves as an excellent internal standard due to its chemical and chromatographic similarity to the analyte, Ethylene-β-ionol.[2][5] The mass difference allows for clear differentiation by a mass spectrometer. This note presents optimized, albeit hypothetical, methods for the chromatographic separation and detection of Ethylene-β-ionol using Ethylene-β-ionol-d3.
Experimental Protocols
Two primary methods are presented: a Gas Chromatography-Mass Spectrometry (GC-MS) method suitable for volatile analysis and a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for analysis in liquid matrices.
GC-MS Protocol
This method is ideal for the analysis of Ethylene-β-ionol in samples where the analyte can be easily volatilized.
2.1.1. Sample Preparation
-
Standard Solutions: Prepare stock solutions of Ethylene-β-ionol and Ethylene-β-ionol-d3 (internal standard, IS) in methanol at a concentration of 1 mg/mL.
-
Calibration Standards: Create a series of calibration standards by spiking a blank matrix (e.g., solvent or a representative biological extract) with appropriate volumes of the Ethylene-β-ionol stock solution to achieve a concentration range of 1-500 ng/mL.
-
Internal Standard Spiking: Add the Ethylene-β-ionol-d3 internal standard solution to all samples, calibration standards, and quality controls to a final concentration of 100 ng/mL.
-
Extraction (for complex matrices): For samples like plasma or tissue homogenates, perform a liquid-liquid extraction. To 1 mL of the sample, add 3 mL of methyl tert-butyl ether (MTBE). Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes. Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
2.1.2. GC-MS Conditions
The following table summarizes the instrumental parameters for the GC-MS analysis.
| Parameter | Value |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial temp 80°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temp | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions Monitored | Hypothetical m/z values |
| Ethylene-β-ionol | Quantifier: m/z 205, Qualifier: m/z 135 |
| Ethylene-β-ionol-d3 | Quantifier: m/z 208, Qualifier: m/z 138 |
Note: Specific ion fragments (m/z values) for Ethylene-β-ionol and its deuterated standard would need to be determined empirically by analyzing the mass spectrum of each compound.
LC-MS/MS Protocol
This method is suitable for non-volatile samples or when derivatization for GC-MS is not desirable.
2.2.1. Sample Preparation
-
Standard Solutions: Prepare stock solutions of Ethylene-β-ionol and Ethylene-β-ionol-d3 (IS) in methanol at 1 mg/mL.
-
Calibration Standards: Prepare calibration standards by spiking a blank matrix with the Ethylene-β-ionol stock solution to achieve a concentration range of 0.1-100 ng/mL.
-
Internal Standard Spiking: Add the Ethylene-β-ionol-d3 internal standard solution to all samples, calibration standards, and quality controls to a final concentration of 20 ng/mL.
-
Protein Precipitation (for biological samples): To 100 µL of plasma or serum, add 300 µL of cold acetonitrile containing the internal standard. Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes. Transfer the supernatant for LC-MS/MS analysis.
2.2.2. LC-MS/MS Conditions
The table below outlines the parameters for the LC-MS/MS analysis.
| Parameter | Value |
| Liquid Chromatograph | Shimadzu Nexera X2 or equivalent |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | 30% B to 95% B over 5 min, hold at 95% B for 2 min, return to 30% B and re-equilibrate for 3 min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Sciex Triple Quad 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Hypothetical m/z values |
| Ethylene-β-ionol | Q1: 221.2 -> Q3: 185.2 |
| Ethylene-β-ionol-d3 | Q1: 224.2 -> Q3: 188.2 |
Note: The precursor (Q1) and product (Q3) ions for the MRM transitions are hypothetical and would need to be optimized during method development.
Data Presentation
The following table summarizes the expected chromatographic performance. Due to their similar structures, the retention times for Ethylene-β-ionol and its deuterated internal standard are expected to be nearly identical.
| Method | Analyte | Expected Retention Time (min) |
| GC-MS | Ethylene-β-ionol | ~9.8 |
| Ethylene-β-ionol-d3 | ~9.8 | |
| LC-MS/MS | Ethylene-β-ionol | ~4.2 |
| Ethylene-β-ionol-d3 | ~4.2 |
Visualization of Experimental Workflow
The general workflow for the quantification of Ethylene-β-ionol using a deuterated internal standard is depicted below.
Signaling Pathways and Logical Relationships
The use of a deuterated internal standard is based on the principle of isotope dilution mass spectrometry. The logical relationship is outlined in the diagram below.
References
- 1. Ethylene-α-ionol|lookchem [lookchem.com]
- 2. 1,4-Pentadien-3-ol, 3-methyl-1-(2,6,6-trimethyl-1-cyclohexen-1-yl)- | C15H24O | CID 6436846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. gcms.cz [gcms.cz]
- 4. Analysis of ethylene glycol and 1,4-butanediol by HPLC-RID [protocols.io]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Ethylene-b-ionol-d3 in Food and Beverage Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylene-b-ionol-d3 is a deuterated analog of ethylene-b-ionol, a volatile organic compound derived from the degradation of carotenoids. In the food and beverage industry, the analysis of such compounds is crucial for quality control, authenticity assessment, and flavor profiling. Carotenoid degradation products, including β-ionone and related structures, significantly contribute to the aroma and flavor of various products such as wine, fruit juices, and processed foods. The use of isotopically labeled internal standards, like this compound, is the gold standard for accurate quantification of these analytes by compensating for matrix effects and variations during sample preparation and analysis. This document provides detailed application notes and protocols for the utilization of this compound in food and beverage testing.
Principle and Applications
Stable isotope dilution analysis (SIDA) is a highly accurate method for quantifying trace-level compounds in complex matrices. This compound, being chemically identical to its non-deuterated counterpart, co-elutes during chromatography and exhibits similar ionization behavior in mass spectrometry. However, its increased mass allows it to be distinguished and used as an internal standard.
Primary Applications:
-
Quantification of Carotenoid-Derived Flavor Compounds: Accurate measurement of key aroma compounds like β-ionone, β-damascenone, and related norisoprenoids in wine, fruit juices, and other beverages.[1][2]
-
Food Authenticity and Adulteration Detection: Monitoring the concentration of specific flavor compounds can help verify the authenticity of products and detect fraudulent additions of synthetic flavorings.[1]
-
Quality Control in Food Processing: Assessing the impact of processing and storage on the flavor profile of food products by monitoring the degradation of carotenoids.
-
Research and Development: Investigating the formation of flavor compounds in new product formulations and during fermentation or aging processes.
Quantitative Data Summary
The following table summarizes typical concentration ranges and method performance data for the analysis of β-ionone, a key target analyte for which this compound would be an ideal internal standard, in wine.
| Analyte | Matrix | Concentration Range (µg/L) | Limit of Detection (LOD) (µg/L) | Limit of Quantification (LOQ) (µg/L) | Analytical Method | Reference |
| β-Ionone | Wine | Not specified | Not specified | HS-SPME-MDGC-MS/MS | [1] | |
| β-Ionone | Red Wine | Not specified (levels higher than or close to 90 ng/L odor threshold) | Not specified | Not specified | Stable Isotope Dilution Assay | [2] |
| β-Ionone | Commercial Wine (suspected adulteration) | up to 3.6 | Not specified | Not specified | HS-SPME-MDGC-MS/MS | [1] |
Signaling Pathway: Formation of β-Ionone from β-Carotene
The following diagram illustrates the enzymatic cleavage of β-carotene by carotenoid cleavage dioxygenases (CCDs) to produce the flavor compound β-ionone.
Caption: Enzymatic degradation of β-carotene to the flavor compound β-ionone.
Experimental Protocols
This section details a generalized protocol for the quantification of β-ionone in wine using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) and this compound as an internal standard.
Materials and Reagents
-
This compound internal standard solution (e.g., 10 µg/mL in methanol)
-
β-Ionone calibration standards
-
Sodium chloride (NaCl), analytical grade
-
Deionized water
-
Sample vials (e.g., 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa)
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
Instrumentation
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
HS-SPME autosampler
-
Analytical balance
Sample Preparation Workflow
Caption: General workflow for the analysis of β-ionone in wine using HS-SPME-GC-MS.
Detailed Experimental Protocol
-
Preparation of Calibration Curve:
-
Prepare a series of calibration standards by spiking a model wine solution (or a wine matrix known to have a low concentration of the analyte) with known concentrations of β-ionone.
-
Add a constant amount of the this compound internal standard solution to each calibration standard.
-
-
Sample Preparation:
-
Pipette 5 mL of the wine sample into a 20 mL headspace vial.
-
Add 1.5 g of NaCl to the vial to increase the ionic strength and promote the release of volatile compounds into the headspace.
-
Spike the sample with a known amount of the this compound internal standard solution.
-
Immediately seal the vial with a magnetic screw cap.
-
-
HS-SPME Procedure:
-
Place the vial in the autosampler tray.
-
Incubate the sample at 40°C for 15 minutes with agitation to allow for equilibration of the analytes between the liquid and headspace phases.
-
Expose the SPME fiber to the headspace of the sample for 40 minutes at 40°C to extract the volatile compounds.
-
-
GC-MS Analysis:
-
Injector: Transfer the SPME fiber to the GC inlet for thermal desorption at 250°C for 5 minutes in splitless mode.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at a rate of 3°C/min.
-
Ramp 2: Increase to 240°C at a rate of 10°C/min, hold for 5 minutes.
-
-
Mass Spectrometer:
-
Operate in electron ionization (EI) mode at 70 eV.
-
Acquire data in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for enhanced sensitivity and selectivity.
-
Monitor characteristic ions for β-ionone (e.g., m/z 177, 192) and this compound (e.g., m/z corresponding to its fragmentation pattern, which will be shifted by 3 Da).
-
-
-
Quantification:
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Determine the concentration of the analyte in the sample by using the calibration curve constructed from the peak area ratios of the standards.
-
Conclusion
The use of this compound as an internal standard in a stable isotope dilution assay provides a robust and accurate method for the quantification of β-ionone and related carotenoid-derived flavor compounds in food and beverage products. The detailed protocol using HS-SPME-GC-MS offers high sensitivity and selectivity, making it suitable for routine quality control, authenticity testing, and research applications in the food and beverage industry. The methodologies described herein can be adapted and validated for various specific matrices and target analytes.
References
- 1. Quantitative determination of α-ionone, β-ionone, and β-damascenone and enantiodifferentiation of α-ionone in wine for authenticity control using multidimensional gas chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative determination of beta-ionone in red wines and grapes of Bordeaux using a stable isotope dilution assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Ethylene-b-ionol-d3 peak splitting in chromatography
Welcome to the Technical Support Center for Chromatographic Analysis of Ethylene-b-ionol-d3. This guide provides detailed troubleshooting advice and frequently asked questions to help you resolve issues related to peak splitting during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic chromatographic properties?
This compound (CAS No. 77265-43-1) is a deuterated derivative of α-Ionol.[1] Like its non-deuterated parent compound, it is a moderately polar molecule. It is suitable for analysis by both reverse-phase High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). In reverse-phase HPLC, it is typically analyzed using a C18 or similar column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol.[2][3]
Q2: What is peak splitting in chromatography?
Peak splitting is a phenomenon where a peak that should be a single, symmetrical Gaussian shape is distorted into two or more distinct peaks or "shoulders".[4] This indicates that a portion of the analyte is traveling through the system at a different speed than the rest, leading to multiple, closely-spaced elution times.
Q3: Is peak splitting for my deuterated standard (this compound) different from its non-deuterated analog?
No, the causes of peak splitting are related to chromatographic conditions, not isotopic labeling. The troubleshooting steps for this compound are identical to those for its non-deuterated counterpart. The issue is almost certainly related to your method, instrument, or column, not the compound itself.
Q4: Does peak splitting mean my column is permanently damaged?
Not necessarily. Peak splitting can be caused by many factors, some of which are easily reversible.[5] Issues like an incompatible sample solvent or mobile phase contamination can often be fixed by flushing the column or adjusting the method. However, a severe void or cracked column bed may require column replacement.[5]
Troubleshooting Guide: Resolving Peak Splitting
The first step in troubleshooting is to determine if the splitting affects a single peak or all peaks in the chromatogram.
Scenario 1: All Peaks are Split
If all peaks in your chromatogram are split, the problem likely originates from a point in the system before the analytical column's separation bed.[4] This is often a mechanical or flow path issue.
Possible Causes & Solutions:
-
Partially Blocked Column Frit: The inlet frit of the column may be clogged with particulate matter from the sample or mobile phase.[6] This disrupts the sample band as it enters the column.
-
Void or Channel in the Column Packing: A void or channel can form at the head of the column, causing the sample to travel through two different paths.[4][5]
-
Solution: This issue is difficult to fix and typically requires replacing the column.[6]
-
-
System Dead Volume: Excessive volume in tubing connections (e.g., between the injector and column) can cause band broadening and splitting.[7][8]
-
Solution: Ensure all fittings are properly tightened and that you are using tubing with the correct inner diameter and length. Use low-dead-volume fittings where possible.[7]
-
Scenario 2: Only the this compound Peak is Split
If only your analyte peak is splitting, the issue is more likely related to chemical interactions between the sample, mobile phase, and stationary phase.[4][9]
Possible Causes & Solutions:
-
Sample Solvent Incompatibility: This is one of the most common causes. If your sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., 100% acetonitrile sample in a 50% acetonitrile/water mobile phase), it can cause localized distortion of the peak shape.[9]
-
Solution: Dissolve your this compound standard in the initial mobile phase or a solvent that is weaker than the mobile phase.[9]
-
-
Sample Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to peak distortion.[7]
-
Solution: Dilute your sample and reinject. If the peak shape improves, overload was the likely cause.[7]
-
-
Co-elution with an Interferent: The split peak may actually be two separate, unresolved compounds eluting very close together.[4]
-
Solution: Adjust the mobile phase composition, gradient slope, or temperature to improve resolution. A smaller injection volume can also help confirm if two components are present.[4]
-
-
On-Column Degradation or Isomerization: The analyte may be unstable under the current analytical conditions, leading to the formation of a second species.
-
Solution: Check the pH and temperature of your method. Ensure mobile phase additives are stable and compatible with your analyte.
-
Quantitative Troubleshooting Parameters
The following table summarizes key parameters you can adjust to troubleshoot peak splitting, particularly for single-peak issues.
| Parameter | Recommended Adjustment | Expected Outcome if Problem is Resolved |
| Injection Volume | Decrease by 50-80% | Peak splitting resolves or reduces, suggesting sample overload or co-elution. |
| Sample Solvent | Re-dissolve sample in initial mobile phase composition. | Peak shape improves, confirming a solvent mismatch effect. |
| Mobile Phase % Organic | Decrease organic content by 5-10% (Isocratic) or flatten gradient. | Peak retention increases, and resolution may improve, separating co-eluting peaks. |
| Column Temperature | Increase or decrease by 5-10 °C. | Peak shape may sharpen, and selectivity can change, resolving interferences. |
| Sample Concentration | Dilute sample 10-fold or 100-fold. | Peak shape becomes symmetrical, confirming column overload. |
Experimental Protocol: Reverse-Phase Column Regeneration
If you suspect column contamination is causing peak splitting, a regeneration procedure can restore performance. This protocol is for a standard C18 silica-based column.
Objective: To remove strongly retained contaminants from the column.
Materials:
-
HPLC-grade Water
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Isopropanol (IPA)
-
HPLC system
-
Waste container
Procedure:
-
Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination of the detector cell. Direct the flow to a waste container.[10]
-
Buffer Wash: Flush the column with 10-20 column volumes of HPLC-grade water (or mobile phase without buffer salts) to remove any salts or polar residues.[10]
-
Organic Wash (Standard): Flush the column with 10-20 column volumes of 100% Acetonitrile.[10]
-
Strong Solvent Wash (for hydrophobic contaminants): If peak splitting persists, flush with 10-20 column volumes of 100% Isopropanol.[11]
-
Re-equilibration:
-
Flush with 5-10 column volumes of your mobile phase at its high organic concentration (e.g., 95% ACN).
-
Gradually return to the initial mobile phase conditions and equilibrate the column for at least 15-20 column volumes, or until the baseline is stable.
-
-
Performance Check: Reconnect the column to the detector and inject a standard of this compound to assess if the peak shape has improved.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing the cause of peak splitting.
Caption: Troubleshooting workflow for diagnosing peak splitting.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. beta-Ionone | SIELC Technologies [sielc.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. bio-works.com [bio-works.com]
- 6. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 7. uhplcs.com [uhplcs.com]
- 8. support.waters.com [support.waters.com]
- 9. researchgate.net [researchgate.net]
- 10. chromtech.com [chromtech.com]
- 11. millennialscientific.com [millennialscientific.com]
Technical Support Center: Matrix Effects with Abscisic Acid-d3 (ABA-d3) Internal Standard
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects when using Abscisic Acid-d3 (ABA-d3) as an internal standard in LC-MS/MS analyses.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern when using an ABA-d3 internal standard?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] This phenomenon can lead to either ion suppression (decreased signal) or ion enhancement (increased signal).[1][2] When analyzing complex biological samples like plant tissues, components such as salts, lipids, and pigments can interfere with the ionization of both the target analyte (endogenous ABA) and the ABA-d3 internal standard.[3][4][5] This interference can compromise the accuracy and precision of quantification, even when a stable isotope-labeled internal standard is used.[3][4]
Q2: I'm using a deuterated internal standard (ABA-d3). Isn't that supposed to completely correct for matrix effects?
A2: While stable isotope-labeled internal standards (SIL-IS) like ABA-d3 are the gold standard for mitigating matrix effects, they may not offer complete correction in all situations.[3][4] A SIL-IS is expected to co-elute and experience the same ionization suppression or enhancement as the analyte, allowing for an accurate analyte/IS ratio. However, significant or highly variable matrix components can still lead to issues. Studies on plant extracts have shown that even with deuterated standards, pronounced matrix effects can persist for certain analytes, necessitating further method optimization like the use of matrix-matched calibration curves for reliable quantification.[3][4]
Q3: What is the difference between ion suppression and ion enhancement?
A3: Ion suppression is the more common phenomenon where co-eluting matrix components compete with the analyte and internal standard for ionization, reducing their signal intensity.[1][6] This can happen when the matrix components alter the physical properties of the ESI droplets (e.g., viscosity, surface tension) or compete for available charge.[1] Ion enhancement, while less frequent, is an increase in signal intensity. It can occur if matrix components improve the ionization efficiency of the analyte, for instance, by altering the mobile phase pH in the micro-environment of the ESI source.[1]
Q4: How can I quantitatively assess the extent of matrix effects in my assay?
A4: The standard method is to perform a post-extraction spike experiment to calculate the Matrix Factor (MF).[2][7] This involves comparing the peak area of an analyte (or ABA-d3) spiked into an extracted blank matrix sample to the peak area of the analyte in a clean solvent solution.[2] An MF value of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.[2] For robust validation, this should be tested with at least six different lots of the biological matrix.[2][7]
Troubleshooting Guides
Problem 1: Low or Inconsistent Signal for ABA-d3 Internal Standard
Possible Cause: Significant ion suppression from matrix components co-eluting with the internal standard.
Troubleshooting Steps:
-
Enhance Sample Preparation: This is the most effective strategy.[1]
-
Solid-Phase Extraction (SPE): Implement or optimize an SPE protocol. For plant hormones like ABA, reversed-phase or mixed-mode cartridges can effectively remove interfering substances.[4][5]
-
Liquid-Liquid Extraction (LLE): Use LLE to partition ABA and ABA-d3 away from polar interferences.
-
Dilution: A simple dilution of the final extract can reduce the concentration of matrix components. This is only viable if the analyte concentration remains above the limit of quantification.
-
-
Optimize Chromatographic Separation:
-
Modify Gradient: Adjust the LC gradient to better separate ABA-d3 from the regions of ion suppression. A shallower gradient can improve resolution from interfering peaks.
-
Change Column Chemistry: Experiment with a different column stationary phase (e.g., C18, Phenyl-Hexyl) to alter selectivity and move the ABA-d3 peak away from interferences.
-
-
Check for Hardware Contamination:
-
Contaminants from the sample matrix can build up in the LC system or MS ion source, leading to persistent ion suppression.[8] Ensure regular cleaning of the ion source as per the manufacturer's recommendation.
-
-
Visualize Ion Suppression Zones:
-
Perform a post-column infusion experiment. Continuously infuse a solution of ABA-d3 into the LC flow after the column while injecting a blank, extracted matrix sample. Dips in the baseline signal will indicate the retention times where matrix components are causing ion suppression, allowing you to adjust your chromatography accordingly.[9]
-
Problem 2: Poor Accuracy or Precision in Quality Control (QC) Samples
Possible Cause: Sample-to-sample variability in matrix composition is causing inconsistent matrix effects that are not fully compensated for by the ABA-d3 internal standard.
Troubleshooting Steps:
-
Implement Matrix-Matched Calibration:
-
Prepare your calibration standards and QC samples in an extract of the same biological matrix as your unknown samples.[3][4] This ensures that the calibrators and the samples experience similar matrix effects, improving accuracy. One study explicitly concluded that for reliable quantification of ABA and its metabolites, a calibration curve constructed with a matrix extract is mandatory.[3][4]
-
-
Evaluate Multiple Matrix Lots:
-
Improve Sample Cleanup:
-
Inconsistent matrix effects often point to insufficient sample cleanup. Revisit and enhance your sample preparation method (e.g., by adding extra wash steps in SPE) to more effectively remove the variable interfering components.
-
Quantitative Data Summary
The following table summarizes findings on matrix effects observed during the analysis of Abscisic Acid (ABA) and its metabolites in plant leaf extracts using deuterated internal standards.
| Analyte | Internal Standard Used | Matrix Effect Observed | Recommendation for Accurate Quantification |
| Abscisic Acid (ABA) | d6-ABA | Negligible | Standard calibration may be sufficient, but matrix-matched is safer. |
| Phaseic Acid (PA) | d3-PA | Pronounced Suppression | Matrix-matched calibration curve is mandatory. |
| Dihydrophaseic Acid (DPA) | d3-DPA | Pronounced Suppression | Matrix-matched calibration curve is mandatory. |
| ABA-glycosyl ester (ABA-GE) | d5-ABA-GE | Pronounced Suppression | Matrix-matched calibration curve is mandatory. |
| Data synthesized from a study on Bauhinia variegata leaf extracts.[3][4] |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects using Post-Extraction Spike
This protocol quantitatively measures matrix effects by comparing the instrument response of an analyte in a clean solution versus its response in an extracted biological matrix.
Methodology:
-
Prepare Blank Matrix Samples: Homogenize and extract at least six different lots of blank plant tissue (or other relevant matrix) using your established sample preparation method, stopping before the addition of the internal standard.
-
Prepare Neat Solutions (Set A): Prepare two solutions of ABA and ABA-d3 in your final reconstitution solvent at concentrations corresponding to your low and high QC levels.
-
Spike Extracted Matrix (Set B): Take the dried extracts from Step 1 and reconstitute them with the neat solutions from Step 2. This adds the analyte and IS to the extracted matrix components.
-
Analyze Samples: Inject both Set A and Set B into the LC-MS/MS system and record the peak areas for the analyte and the internal standard.
-
Calculate Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
Calculate the MF for both the analyte and the IS at both low and high concentrations for each matrix lot.
-
-
Calculate IS-Normalized Matrix Factor:
-
IS-Normalized MF = (MF of Analyte) / (MF of IS)
-
-
Assess Results: The coefficient of variation (CV) of the IS-Normalized MF across the different matrix lots should not exceed 15%.[7]
Protocol 2: Solid-Phase Extraction (SPE) for Plant Tissue Samples
This is a general protocol for cleaning up plant extracts to reduce matrix interferences prior to ABA analysis.
Methodology:
-
Sample Homogenization & Extraction:
-
Flash-freeze ~50-100 mg of plant tissue in liquid nitrogen and grind to a fine powder.
-
Add an extraction solvent (e.g., methanol:water:acetic acid) and the ABA-d3 internal standard.
-
Vortex/sonicate and then centrifuge to pellet the solid debris. Collect the supernatant.
-
-
SPE Cartridge Conditioning:
-
Condition a reversed-phase SPE cartridge (e.g., C18) by passing 1 mL of methanol, followed by 1 mL of water.
-
-
Sample Loading:
-
Load the supernatant from Step 1 onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with a weak solvent (e.g., 1 mL of water or a low-percentage methanol/water solution) to remove polar interferences like salts.
-
-
Elution:
-
Elute ABA and ABA-d3 with a strong organic solvent (e.g., 1 mL of 80% methanol or acetonitrile).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: Logical workflow for the assessment and mitigation of matrix effects.
Caption: Troubleshooting decision tree for low internal standard (IS) signal.
References
- 1. longdom.org [longdom.org]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. e-b-f.eu [e-b-f.eu]
- 8. zefsci.com [zefsci.com]
- 9. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
Technical Support Center: Optimizing Ethylene-b-ionol-d3 Concentration for Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Ethylene-b-ionol-d3 in quantitative assays. Given that deuterated compounds like this compound are primarily utilized as internal standards in mass spectrometry (MS)-based methods, this guide focuses on the principles of optimizing their concentration and troubleshooting common issues within this context.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in analytical assays?
This compound is a stable isotope-labeled version of Ethylene-b-ionol. Its key application is as an internal standard (IS) in quantitative mass spectrometry-based assays, such as liquid chromatography-mass spectrometry (LC-MS).[1][2] The physical and chemical properties of a deuterated standard are very similar to the unlabeled analyte of interest.[3] This similarity allows it to mimic the behavior of the analyte during sample preparation, chromatography, and ionization, thereby correcting for variability in the analytical process and improving the accuracy and precision of quantification.[1][3][4]
Q2: What is the ideal concentration for this compound as an internal standard?
There is no single universal concentration, and optimization is crucial for each specific assay. However, a common starting point is a concentration that yields a signal intensity approximately 50% of the signal for the analyte at the upper limit of quantification (ULOQ). In some instances, a higher IS concentration may enhance linearity by normalizing ionization suppression across the calibration range.[5] The optimal concentration should be low enough to avoid detector saturation and high enough to provide a robust signal-to-noise ratio, even in samples with the lowest analyte concentrations.
Q3: How should I prepare and store stock and working solutions of this compound?
Proper preparation and storage are vital for maintaining the integrity of your standard.
-
Storage of Neat Material: Refer to the manufacturer's certificate of analysis for specific storage conditions. Generally, neat materials should be stored at recommended temperatures (e.g., 2-8°C or -20°C) and protected from light.[6]
-
Solvent Selection: High-purity solvents like methanol or acetonitrile are commonly used for preparing stock solutions. It is advisable to avoid acidic or basic solutions, as they can potentially catalyze deuterium-hydrogen exchange, compromising the isotopic purity of the standard.[6][7]
-
Stock Solution Preparation:
-
Allow the neat material to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh the required amount using a calibrated analytical balance.
-
Quantitatively transfer the material to a Class A volumetric flask.
-
Dissolve in a small amount of the chosen solvent, then dilute to the mark.
-
Mix thoroughly by inverting the flask multiple times.
-
Transfer to a labeled, airtight container (amber vials are recommended) for storage under the recommended conditions.[6]
-
-
Working Solutions: Prepare fresh working solutions from the stock solution as needed to minimize the risk of degradation or concentration changes due to solvent evaporation.[6]
Q4: What is deuterium exchange, and how can I prevent it with this compound?
Deuterium exchange is the replacement of deuterium atoms on the internal standard with hydrogen atoms from the solvent or sample matrix. This can lead to a loss of the isotopic label and inaccurate quantification.[3] To prevent this:
-
Use Stable Labeling Positions: this compound is designed with deuterium labels on stable positions of the molecule. However, it is always good practice to be aware of the potential for exchange.
-
Control pH: Avoid highly acidic or basic conditions during sample preparation and in your final sample extracts, as these can promote deuterium exchange.[6][7]
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| High Variability in Internal Standard Signal | Inconsistent sample preparation (e.g., pipetting errors).[8] | Review and standardize all sample preparation steps. Use calibrated pipettes and ensure thorough mixing. |
| Issues with the LC autosampler (e.g., inconsistent injection volume).[8] | Perform autosampler maintenance and calibration. Check for air bubbles in the syringe. | |
| Instability in the mass spectrometer source.[8] | Clean and inspect the MS source, including the spray needle. | |
| Analyte and Internal Standard Do Not Co-elute | Isotope Effect: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts.[5][9] | This is a known phenomenon. If the shift is small and consistent, it may be acceptable. For optimal correction of matrix effects, adjust chromatographic conditions (e.g., mobile phase composition, gradient) to achieve co-elution.[3][9] |
| Non-linear Calibration Curve | Isotopic Interference ("Cross-Talk"): At high analyte concentrations, the natural isotopes of the analyte can contribute to the internal standard's signal.[5] | Use an internal standard with a higher degree of deuteration if available. Some MS software allows for mathematical correction of isotopic contributions.[5] |
| Matrix Effects: Ion suppression or enhancement that disproportionately affects the analyte or internal standard across the concentration range.[9] | Optimize sample cleanup procedures to remove interfering matrix components. Ensure the analyte and internal standard co-elute to experience the same matrix effects.[9][10] | |
| Inaccurate Quantification (High or Low Bias) | Impurity in Internal Standard: The deuterated standard may contain a small amount of the unlabeled analyte.[5] | Verify the purity of the internal standard. If significant unlabeled analyte is present, source a higher purity standard. |
| Deuterium Exchange: Loss of the isotopic label.[6] | Ensure the pH of your samples and solvents is neutral. Analyze a sample of the internal standard incubated in the matrix to check for the appearance of the unlabeled analyte.[3] |
Experimental Protocols
Protocol 1: Optimization of this compound Concentration
Objective: To determine the optimal working concentration of this compound for a quantitative assay.
Methodology:
-
Prepare a series of calibration standards for the unlabeled analyte at concentrations spanning the expected analytical range.
-
Prepare several working solutions of this compound at different concentrations (e.g., low, medium, and high).
-
Spike a constant volume of each this compound working solution into aliquots of each calibration standard.
-
Process the samples using your established sample preparation protocol.
-
Analyze the samples by LC-MS.
-
Evaluate the results based on the following criteria:
-
Signal-to-Noise (S/N): The internal standard signal should have a S/N ratio of at least 20:1 in the lowest concentration standard.
-
Linearity: The calibration curve should have a correlation coefficient (r²) ≥ 0.99.
-
Reproducibility: The peak area of the internal standard should be consistent across all samples (typically within ±20% of the mean).
-
Data Presentation:
| IS Concentration | IS Peak Area (Mean) | IS Peak Area (%RSD) | Calibration Curve r² |
| Low (e.g., 10 ng/mL) | 50,000 | 5% | 0.995 |
| Medium (e.g., 50 ng/mL) | 250,000 | 4% | 0.998 |
| High (e.g., 200 ng/mL) | 1,000,000 | 3% | 0.997 |
Note: The values in this table are for illustrative purposes only.
Visualizations
Caption: A typical workflow for optimizing internal standard concentration.
Caption: A logical guide to troubleshooting IS variability.
References
- 1. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. benchchem.com [benchchem.com]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
Technical Support Center: In-Source Fragmentation of Ethylene-b-ionol-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering in-source fragmentation (ISF) during the analysis of Ethylene-b-ionol-d3 via liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation (ISF)?
In-source fragmentation, also known as in-source collision-induced dissociation (CID), is a phenomenon where analyte ions fragment within the ion source of the mass spectrometer before they reach the mass analyzer.[1][2] This occurs in the region between the atmospheric pressure ion source and the high-vacuum mass analyzer.[1] Collisions between the analyte ions and gas molecules, accelerated by electric fields, cause this fragmentation.[1][3]
Q2: I am not observing the expected protonated molecule [M+H]+ for this compound. Instead, I see a prominent ion at a lower m/z. Why is this happening?
This is a classic sign of in-source fragmentation. This compound, likely containing a hydroxyl group, is prone to neutral loss, such as the loss of a water molecule (H2O). Severe ISF can lead to the parent form being observed at less than 1% or even result in a false negative for the parent ion.[4] The prominent lower m/z ion is likely a fragment ion formed in the source.
Q3: What are the common fragment ions I might expect from the in-source fragmentation of this compound?
Given the inferred structure containing a hydroxyl group, the most common in-source fragment would likely result from the neutral loss of water (H2O or HDO and D2O due to the deuterium labeling). Other fragmentations could occur depending on the specific structure and instrument settings. Terpenoids and other natural compounds with hydroxyl groups are known to undergo severe ISF, primarily through the loss of water.[4]
Q4: Can in-source fragmentation be beneficial?
While often considered a challenge that complicates quantification and identification, ISF can sometimes be used for structural elucidation.[2][5] By carefully controlling the fragmentation, characteristic product ions can be generated in the source, providing structural information without the need for MS/MS experiments.[5] However, for quantitative analysis, it is generally a phenomenon to be minimized.[2]
Troubleshooting In-Source Fragmentation
This guide provides a systematic approach to diagnosing and mitigating unwanted in-source fragmentation of this compound.
Issue: The abundance of the precursor ion for this compound is low, while fragment ions are unexpectedly high in the full scan MS spectrum.
This indicates that significant in-source fragmentation is occurring. The following steps can help to minimize this effect.
Step 1: Adjusting Ion Source Potentials
The voltages applied in the ion source are critical factors influencing ISF. The potential difference between different stages of the ion optics, often referred to as the "cone voltage," "fragmentor voltage," or "declustering potential," directly impacts the energy of ion-molecule collisions.[1][3]
-
Action: Gradually decrease the cone voltage/fragmentor voltage. Start with the current setting and reduce it in discrete steps.
-
Expected Outcome: Lowering this voltage reduces the kinetic energy of the ions, leading to less energetic collisions and, therefore, less fragmentation.[1] This should increase the abundance of the [M+H]+ ion relative to the fragment ions.
Step 2: Optimizing Ion Source Temperature
The temperature of the ion source can also promote fragmentation. Higher temperatures can provide enough thermal energy to cause the dissociation of labile molecules.[1]
-
Action: Reduce the ion source temperature. As with voltage, decrease the temperature incrementally and observe the effect on the mass spectrum.
-
Expected Outcome: A lower source temperature can help preserve the integrity of the analyte, reducing thermal degradation and fragmentation.[1]
Step 3: Modifying Mobile Phase Composition
The composition of the mobile phase can influence the efficiency of ionization and the extent of in-source fragmentation. Factors such as pH (H+ content) and solvent conductivity can play a role.[2]
-
Action: If possible, adjust the mobile phase additives. For example, if using an acidic modifier, try reducing its concentration.
-
Expected Outcome: Altering the mobile phase may change the ionization efficiency and the energy transfer during the desolvation process, potentially reducing fragmentation.
Summary of Troubleshooting Parameters
| Parameter | Recommended Action to Reduce ISF | Rationale |
| Cone Voltage / Fragmentor Voltage | Decrease | Reduces the kinetic energy of ions, leading to softer collisions with gas molecules.[1][3][5] |
| Ion Source Temperature | Decrease | Minimizes thermal energy that can cause the analyte to dissociate.[1] |
| Mobile Phase Composition | Adjust pH / Additives | Can influence ionization efficiency and the conditions within the ESI droplet, potentially reducing fragmentation.[2] |
| Nebulizing/Desolvation Gas Flow | Optimize | Affects droplet size and desolvation efficiency, which can indirectly influence ion stability.[5] |
Experimental Protocols
Protocol for Optimizing Cone/Fragmentor Voltage to Minimize ISF
This protocol describes a method for determining the optimal cone or fragmentor voltage to maximize the signal of the this compound precursor ion while minimizing in-source fragmentation.
-
Prepare the Analyte Solution: Prepare a solution of this compound at a concentration that provides a stable and robust signal (e.g., 100 ng/mL).
-
Infusion Analysis: Infuse the solution directly into the mass spectrometer using a syringe pump at a constant flow rate (e.g., 10 µL/min). This avoids chromatographic variability.
-
Set Initial MS Conditions: Set the mass spectrometer to acquire full scan data in the appropriate mass range for this compound. Use the instrument's standard ESI+ settings for source temperature and gas flows.
-
Ramp the Cone/Fragmentor Voltage:
-
Begin with a low cone/fragmentor voltage (e.g., 10 V).
-
Acquire a stable signal for at least 1 minute.
-
Increase the voltage in steps of 5 or 10 V.
-
Allow the signal to stabilize at each step before recording the spectra.
-
Continue this process up to a higher voltage (e.g., 80-100 V) where significant fragmentation is observed.[3]
-
-
Data Analysis:
-
For each voltage step, determine the absolute intensity of the precursor ion ([M+H]+) and the key fragment ion(s) (e.g., [M+H-H2O]+).
-
Plot the intensities of the precursor and fragment ions as a function of the cone/fragmentor voltage.
-
The optimal voltage is the one that provides the highest precursor ion intensity with an acceptable (or minimal) level of the fragment ion.
-
Visualizations
Caption: A workflow diagram for troubleshooting in-source fragmentation.
Caption: Hypothetical in-source fragmentation of this compound.
References
- 1. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 2. Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In-source fragmentation [jeolusa.com]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Overcoming Poor Recovery of Ethylene-b-ionol-d3
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor recovery of Ethylene-b-ionol-d3, a deuterated internal standard.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated analog of Ethylene-b-ionol, which belongs to the family of ionol derivatives and is structurally related to terpenoids. Its chemical formula is C₁₅H₂₁D₃O.[1] As a deuterated internal standard, it is chemically almost identical to its non-deuterated counterpart, allowing it to mimic the analyte's behavior during sample preparation and analysis. However, its increased mass due to the deuterium atoms allows it to be distinguished by mass spectrometry. This enables accurate quantification by correcting for variations in extraction recovery, matrix effects, and instrument response.[1]
Q2: What are the common causes of poor recovery for this compound?
Poor recovery of this compound can stem from several factors, often related to its chemical properties as a semi-volatile terpenoid:
-
Analyte Volatility: this compound, like other terpenes, can be volatile or semi-volatile.[2] This can lead to loss during sample preparation steps that involve heat, such as solvent evaporation or high-temperature grinding.
-
Extraction Inefficiency: The choice of extraction solvent and method is critical. Improper solvent polarity, pH, or insufficient extraction time can result in incomplete recovery from the sample matrix.[3][4]
-
Matrix Effects: Complex sample matrices can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement and consequently, inaccurate recovery calculations.[3]
-
Adsorption: Active sites in the GC inlet or on the column can adsorb the analyte, leading to peak tailing and reduced response.[3][5]
-
Degradation: Ionol derivatives can be susceptible to degradation under certain conditions, such as exposure to strong acids, bases, or high temperatures.[6]
Q3: How can I troubleshoot low recovery of this compound?
A systematic approach is crucial for identifying and resolving the cause of low recovery. The following flowchart outlines a general troubleshooting workflow:
Caption: A logical workflow for troubleshooting poor recovery.
Troubleshooting Guides
Issue 1: Loss of Analyte due to Volatility
Symptoms:
-
Consistently low recovery across all samples.
-
Lower recovery for this compound compared to less volatile internal standards.
Troubleshooting Steps & Solutions:
| Step | Action | Rationale |
| 1 | Minimize Heat Exposure | Reduce temperatures during sample preparation. If using a rotary evaporator, use a lower bath temperature and moderate vacuum. For grinding solid samples, consider cryogenic grinding.[2] |
| 2 | Optimize GC Inlet Temperature | A high inlet temperature can cause degradation of thermally labile compounds. A temperature that is too low can lead to poor volatilization and peak broadening. Start with a lower inlet temperature and gradually increase to find the optimal balance. |
| 3 | Use a Cooled Injection Technique | If available, use a programmable temperature vaporization (PTV) inlet to allow for a cool injection followed by rapid heating. |
Issue 2: Inefficient Extraction
Symptoms:
-
Low and inconsistent recovery.
-
Significant difference in recovery between spiked blank matrix and real samples.
Troubleshooting Steps & Solutions:
| Step | Action | Rationale |
| 1 | Evaluate Solvent Choice | The polarity of the extraction solvent should be appropriate for this compound. Consider using a series of solvents with varying polarities to determine the most effective one. For ionol derivatives, solvents like hexane, ethyl acetate, or a mixture of dichloromethane and hexane have been used.[7] |
| 2 | Optimize Extraction pH | The pH of the sample can influence the charge state of the analyte and its solubility in the extraction solvent. For neutral compounds like this compound, a neutral pH is generally a good starting point. |
| 3 | Increase Extraction Efficiency | Employ techniques like vortexing, sonication, or increasing the extraction time and number of extraction cycles to improve recovery.[4] |
| 4 | Consider a Different Extraction Method | If liquid-liquid extraction (LLE) is inefficient, consider solid-phase extraction (SPE). SPE can offer better cleanup and concentration of the analyte. For volatile compounds, headspace solid-phase microextraction (HS-SPME) can also be an effective technique.[8] |
Issue 3: Matrix Effects
Symptoms:
-
Variable recovery that is not correlated with sample preparation parameters.
-
Signal suppression or enhancement observed in the mass spectrometer.
Troubleshooting Steps & Solutions:
| Step | Action | Rationale |
| 1 | Perform a Post-Extraction Spike Experiment | Spike a known amount of this compound into an extracted blank matrix and compare the response to a standard in a clean solvent. This will help differentiate between matrix effects and extraction inefficiency. |
| 2 | Improve Sample Cleanup | Use solid-phase extraction (SPE) to remove interfering matrix components before analysis. A variety of sorbents are available, and the choice will depend on the nature of the matrix and the analyte. |
| 3 | Modify Chromatographic Conditions | Adjust the GC or LC method to separate this compound from co-eluting matrix components that may be causing ion suppression. |
| 4 | Use Matrix-Matched Calibrants | Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed. This can help to compensate for matrix effects.[8] |
Experimental Protocols
Representative GC-MS Method for this compound Analysis
This protocol is a general guideline and may require optimization for specific matrices.
1. Sample Preparation and Extraction (Liquid-Liquid Extraction)
-
To 1 mL of liquid sample (e.g., plasma, urine), add 50 µL of a 1 µg/mL solution of this compound in methanol.
-
Add 2 mL of hexane:ethyl acetate (9:1, v/v).
-
Vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction with another 2 mL of the solvent mixture.
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
2. GC-MS Parameters
| Parameter | Setting |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (splitless) |
| Oven Program | Start at 60 °C (hold for 2 min), ramp to 280 °C at 10 °C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions | To be determined based on the mass spectrum of this compound |
Signaling Pathway and Workflow Diagrams
Caption: A typical workflow for sample cleanup using SPE.
References
- 1. benchchem.com [benchchem.com]
- 2. Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Restek - Blog [restek.com]
- 4. Accelerated Solvent Extraction of Terpenes in Cannabis Coupled With Various Injection Techniques for GC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. beta-Ionol | 22029-76-1 | Benchchem [benchchem.com]
- 7. A High-Throughput Method for the Comprehensive Analysis of Terpenes and Terpenoids in Medicinal Cannabis Biomass - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spectroscopyonline.com [spectroscopyonline.com]
Technical Support Center: Calibrating with Ethylene-β-ionol-d3 for Quantitative Analysis
This technical support center is designed to assist researchers, scientists, and drug development professionals in utilizing Ethylene-β-ionol-d3 as an internal standard for robust and accurate quantitative analysis. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is Ethylene-β-ionol-d3 and why is it used as an internal standard?
A1: Ethylene-β-ionol-d3 is a stable isotope-labeled (deuterated) form of a derivative of β-ionol, a compound related to carotenoids. It is chemically almost identical to its non-deuterated counterpart but has a higher mass due to the replacement of three hydrogen atoms with deuterium.[1] This mass difference allows it to be distinguished by a mass spectrometer.[2] It is used as an internal standard (IS) in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), to improve accuracy and precision.[3] By adding a known amount of Ethylene-β-ionol-d3 to all samples, standards, and quality controls, it can compensate for variations in sample preparation, injection volume, and matrix effects (ion suppression or enhancement).[2][4]
Q2: For which analytes is Ethylene-β-ionol-d3 a suitable internal standard?
A2: Ethylene-β-ionol-d3 is an ideal internal standard for the quantitative analysis of ethylene-β-ionol and other structurally similar compounds. Its application is particularly relevant in the analysis of carotenoid metabolites and degradation products, as well as related compounds in matrices such as food, beverages, and biological samples.[5][6] The key is that the internal standard should be chemically and physically similar to the analyte to ensure it behaves similarly during the entire analytical process.[7]
Q3: My deuterated internal standard elutes slightly earlier than my analyte in GC-MS. Is this a problem?
A3: This is a known phenomenon called the "chromatographic isotope effect" and is not necessarily a problem.[8] Deuterated compounds can sometimes elute slightly earlier than their non-deuterated analogs because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, leading to weaker interactions with the GC column's stationary phase.[8] While perfect co-elution is ideal, a small, consistent shift in retention time is often acceptable.[9] The critical factor is that the internal standard must elute in a region of the chromatogram where it is similarly affected by any matrix components as the analyte. If the retention time shift is significant and causes the internal standard to elute in a "cleaner" or "dirtier" part of the chromatogram, it may not accurately compensate for matrix effects.
Q4: The peak area of my internal standard is highly variable across my analytical run. What are the acceptable limits?
A4: There is no single, universally accepted numerical criterion for internal standard response variability.[10][11] However, a common practice in regulated bioanalysis is to investigate when the IS response for an unknown sample deviates significantly from the mean response of the calibration standards and quality controls (QCs) in the same run.[12] A typical starting point for this investigation is if the IS response falls outside of 50% to 150% (or 50% to 200%) of the mean IS response of the calibrators and QCs.[4][13] The primary guideline is that the variability in the unknown samples should be similar to that observed in the standards and QCs.[12]
Troubleshooting Guides
Issue 1: Poor Reproducibility of the Analyte-to-Internal Standard Area Ratio
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Review and standardize all manual steps, such as pipetting, vortexing, and solvent evaporation. Ensure complete and consistent extraction of both the analyte and the internal standard. |
| Autosampler Injection Issues | Check for air bubbles in the syringe and ensure consistent injection volumes. Run a sequence of solvent blanks to check for carryover from high-concentration samples. |
| Matrix Effects | The analyte and internal standard may be experiencing different degrees of ion suppression or enhancement. This can happen if they do not co-elute perfectly.[8] Evaluate matrix effects using a post-extraction spike experiment (see Protocol 2). |
| Internal Standard Stability | Ensure the internal standard is stable in the sample matrix and in the final reconstituted solvent. Investigate potential degradation over the course of the analytical run. |
Issue 2: Systematic Drift or Shift in Internal Standard Response
| Potential Cause | Troubleshooting Steps |
| Instrumental Drift | The sensitivity of the mass spectrometer may be drifting over the course of a long analytical run. This is often indicated by a gradual decrease or increase in the IS response. If the analyte-to-IS ratio remains consistent for QCs, the data may still be valid.[4] |
| Column Contamination/Degradation | Buildup of matrix components on the analytical column can lead to deteriorating peak shape and shifts in retention time and response. Implement a robust column washing procedure between runs or replace the column if necessary. |
| Inconsistent Ion Source Conditions | A dirty or improperly positioned spray needle in an LC-MS system can lead to fluctuating ionization efficiency. Perform routine source cleaning and maintenance. |
Quantitative Data Summary
The following tables provide example performance data that can be expected when using a deuterated internal standard like Ethylene-β-ionol-d3 in a validated LC-MS/MS assay. Actual results will vary depending on the specific analyte, matrix, and instrumentation.
Table 1: Example Calibration Curve Performance
| Parameter | Typical Value |
| Linearity (r²) | > 0.995 |
| Calibration Range | 1 - 1000 ng/mL |
| Weighting | 1/x² |
Table 2: Example Accuracy and Precision Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| Low | 3.0 | < 6.0% | < 7.5% | ± 8.0% |
| Medium | 150 | < 4.5% | < 5.0% | ± 5.0% |
| High | 750 | < 3.0% | < 4.0% | ± 4.0% |
Table 3: Example Recovery and Matrix Effect Data
| Parameter | Typical Value |
| Extraction Recovery | 85 - 105% |
| Matrix Effect | 90 - 110% |
| IS-Normalized Matrix Factor | 0.95 - 1.05 |
Experimental Protocols
Protocol 1: General Workflow for Quantitative Analysis of a Carotenoid Metabolite in a Food Matrix using Ethylene-β-ionol-d3
Objective: To accurately quantify a target analyte in a complex matrix using Ethylene-β-ionol-d3 as an internal standard.
Methodology:
-
Sample Homogenization: Homogenize the food sample (e.g., fruit puree, juice) to ensure uniformity.
-
Aliquoting: Accurately weigh or pipette a known amount of the homogenized sample into a centrifuge tube.
-
Internal Standard Spiking: Add a precise volume of a known concentration of Ethylene-β-ionol-d3 working solution to each sample, calibrator, and QC. Vortex briefly.
-
Protein Precipitation/Extraction: Add an appropriate organic solvent (e.g., acetonitrile, methanol/ethyl acetate mixture) to precipitate proteins and extract the analytes.[14] Vortex vigorously for 1-2 minutes.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated material.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a specific volume of mobile phase-compatible solvent. Vortex to ensure the residue is fully dissolved.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS or GC-MS analysis.
Protocol 2: Quantitative Assessment of Matrix Effects
Objective: To determine the extent of ion suppression or enhancement for a given analyte and internal standard in a specific sample matrix.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and Ethylene-β-ionol-d3 into a clean solvent (e.g., mobile phase).
-
Set B (Post-Extraction Spike): Extract blank matrix (known to be free of the analyte). Spike the analyte and Ethylene-β-ionol-d3 into the final, dried, and reconstituted extract.
-
Set C (Pre-Extraction Spike): Spike the analyte and Ethylene-β-ionol-d3 into the blank matrix before the extraction process.
-
-
Analyze all three sets using the established LC-MS/MS or GC-MS method.
-
Calculate Recovery and Matrix Effect:
-
Extraction Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100
-
Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
-
Visualizations
Caption: A typical experimental workflow for quantitative analysis using an internal standard.
Caption: A decision tree for troubleshooting internal standard (IS) response variability.
Caption: How a co-eluting internal standard (IS) corrects for signal suppression.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. biopharmaservices.com [biopharmaservices.com]
- 5. researchgate.net [researchgate.net]
- 6. beta-Ionol | 22029-76-1 | Benchchem [benchchem.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
- 10. en.cmicgroup.com [en.cmicgroup.com]
- 11. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fda.gov [fda.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. mdpi.com [mdpi.com]
Technical Support Center: A Troubleshooting Guide for Deuterated Internal Standards
Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered when using deuterated internal standards in your analytical experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Our resources are organized in a question-and-answer format to directly address specific issues you may face.
Issue 1: Inaccurate or Inconsistent Quantitative Results
Question: My quantitative results are inconsistent and inaccurate despite using a deuterated internal standard. What are the potential causes?
Answer: Inaccurate or inconsistent results with a deuterated internal standard can arise from several factors. The most common issues include a lack of co-elution between the analyte and the standard, the presence of isotopic or chemical impurities, unexpected isotopic exchange, and differential matrix effects.[1][2]
Troubleshooting Guide: Addressing Inaccurate Quantification
1. Is your deuterated internal standard co-eluting with your analyte?
-
Problem: Deuterated compounds can sometimes have slightly shorter retention times in reversed-phase chromatography compared to their non-deuterated counterparts.[1][3] This can lead to differential matrix effects, where the analyte and internal standard experience different levels of ion suppression or enhancement, ultimately compromising the accuracy of your results.[1][3][4]
-
Solution:
-
Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard to confirm they are eluting together.
-
Adjust Chromatography: If you observe separation, consider using a column with lower resolution to ensure both compounds elute as a single peak.[1][3]
-
Alternative Isotopes: If co-elution cannot be achieved, consider using a stable isotope-labeled (SIL) internal standard with isotopes like ¹³C or ¹⁵N, which are less likely to cause chromatographic shifts.[3]
-
2. Have you confirmed the isotopic and chemical purity of your deuterated standard?
-
Problem: The presence of unlabeled analyte or other impurities in the deuterated internal standard can lead to inaccurate quantification.[2][5] For instance, contamination with the unlabeled analyte can artificially inflate the analyte's signal, which is particularly problematic at the lower limit of quantification (LLOQ).[5]
-
Solution:
-
Request Certificate of Analysis (CoA): Always obtain a CoA from your supplier that specifies both the isotopic and chemical purity.[1][5] High isotopic enrichment (≥98%) and chemical purity (>99%) are essential for reliable results.[1][5]
-
Purity Assessment: You can assess the purity using high-resolution mass spectrometry (HRMS) or quantitative NMR (qNMR).[1][6]
-
3. Could isotopic exchange be occurring?
-
Problem: Deuterium atoms on the internal standard can sometimes be replaced by hydrogen atoms from the surrounding solvent or sample matrix, a phenomenon known as back-exchange.[1][2] This is more likely to occur if the deuterium labels are on heteroatoms (e.g., -OH, -NH) or on carbons adjacent to carbonyl groups.[1][2][7]
-
Solution:
-
Incubation Study: To test for back-exchange, incubate the deuterated internal standard in a blank matrix for a time equivalent to your sample preparation and analysis time. Analyze the sample to see if there is an increase in the signal of the non-labeled compound.[1]
-
Stable Label Position: Choose internal standards where the deuterium labels are in stable, non-exchangeable positions.[7][8]
-
4. Are you experiencing differential matrix effects?
-
Problem: Even with perfect co-elution, the analyte and the deuterated internal standard can experience different degrees of ion suppression or enhancement from matrix components.[1][2][9] This "differential matrix effect" can lead to inaccurate quantification.[1] Studies have shown that the matrix effects on an analyte and its deuterated internal standard can differ by 26% or more in matrices like plasma and urine.[1][9]
-
Solution:
-
Matrix Effect Evaluation: Conduct a post-extraction addition experiment to assess the matrix effect.
-
Issue 2: Variability in Internal Standard Signal
Question: The signal intensity of my deuterated internal standard is highly variable between samples. Why is this happening?
Answer: Variability in the internal standard's signal intensity often points to issues with the stability of the deuterated label or differential matrix effects.[1] Improper storage and handling can also lead to degradation of the standard.[6][7]
Troubleshooting Guide: Stabilizing Internal Standard Signal
1. How should I properly store and handle my deuterated internal standards?
-
Problem: Improper storage can lead to degradation and inconsistent performance.
-
Solution:
-
Temperature: For long-term storage, -20°C is often recommended. For daily use, refrigeration at 4°C in a suitable solvent like methanol is common. Always follow the manufacturer's specific storage instructions.[6][7]
-
Protection from Light: Store standards in amber vials or in the dark to prevent photodegradation.[7]
-
Solvent Choice: Use aprotic solvents when possible to minimize the risk of isotopic exchange. If using aqueous solutions, maintain a neutral pH.[7]
-
2. How can I validate the stability of my deuterated internal standard?
-
Problem: It is crucial to ensure your internal standard is stable throughout your entire analytical process.
-
Solution:
-
Stability Validation Protocol: Prepare low and high concentration quality control (QC) samples in the same matrix as your study samples. Analyze a set of freshly prepared QC samples to establish a baseline response ratio (analyte/internal standard). Store the remaining QC samples under your experimental conditions and analyze them at various time points. The internal standard is considered stable if the response ratio remains within a predefined acceptance criterion (e.g., ±15% of the initial value).[7]
-
Data Presentation
Table 1: Hypothetical Matrix Effect Evaluation Data
This table illustrates how to identify differential matrix effects from a post-extraction addition experiment.
| Sample Set | Analyte Peak Area | Internal Standard Peak Area | Analyte/IS Ratio | Matrix Effect (%) |
| Set A (Neat Solution) | 1,200,000 | 1,500,000 | 0.80 | N/A |
| Set B (Post-Extraction Spike) | 850,000 | 1,350,000 | 0.63 | Analyte: -29.2% |
| IS: -10.0% |
In this example, the analyte experiences more significant ion suppression than the deuterated internal standard, which would lead to an overestimation of the analyte concentration.
Experimental Protocols
Protocol 1: Matrix Effect Evaluation
Objective: To quantify the degree of ion suppression or enhancement for an analyte in a specific matrix.[4]
Methodology:
-
Prepare Three Sets of Samples:
-
Analyze the Samples: Inject all three sets into the LC-MS/MS system.[2]
-
Calculate Matrix Effect:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
-
Evaluate Recovery:
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Protocol 2: Assessing Contribution from Internal Standard
Objective: To determine if the deuterated internal standard is contaminated with the unlabeled analyte.
Methodology:
-
Prepare a Blank Sample: Use a matrix sample with no analyte.[2]
-
Spike with Internal Standard: Add the deuterated internal standard at the concentration used in your assay.[2]
-
Analyze the Sample: Run the sample on the LC-MS/MS and monitor the mass transition for the unlabeled analyte.[2]
-
Evaluate the Response: The response for the unlabeled analyte should be less than 20% of the response of the Lower Limit of Quantification (LLOQ) for the analyte. A higher response indicates significant contamination of the internal standard with the unlabeled analyte.[2]
Visualizations
Caption: A logical workflow for troubleshooting inaccurate quantitative results.
Caption: Impact of internal standard purity on assay accuracy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 9. waters.com [waters.com]
Validation & Comparative
A Comparative Guide to Analytical Method Validation: The Role of Ethylene-β-ionol-d3 as an Internal Standard
For researchers, scientists, and drug development professionals, the validation of analytical methods is a critical process to ensure the reliability and accuracy of experimental data. The choice of an appropriate internal standard is paramount in chromatographic and mass spectrometric assays to compensate for variations in sample preparation and instrument response. This guide provides a comparative overview of the validation of an analytical method using a deuterated internal standard, Ethylene-β-ionol-d3, versus a non-deuterated structural analog.
The Importance of a Suitable Internal Standard
An ideal internal standard should mimic the chemical and physical properties of the analyte of interest as closely as possible.[1][2][3] This ensures that any loss of analyte during sample processing or fluctuations in instrument signal will be mirrored by the internal standard.[1] Consequently, the ratio of the analyte signal to the internal standard signal remains constant, leading to more accurate and precise quantification.[1][3] Stable isotope-labeled compounds, such as Ethylene-β-ionol-d3, are often considered the gold standard for use as internal standards in mass spectrometry-based methods due to their near-identical properties to the endogenous analyte.[4]
Comparative Performance: Ethylene-β-ionol-d3 vs. a Structural Analog
To illustrate the advantages of using a deuterated internal standard, we present a hypothetical comparison of key validation parameters for the quantification of a target analyte using either Ethylene-β-ionol-d3 or a non-deuterated structural analog as the internal standard. The data presented in the following tables are representative of what would be expected in such a validation study.
Table 1: Linearity & Range
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte.
| Parameter | Method with Ethylene-β-ionol-d3 | Method with Structural Analog IS | Acceptance Criteria |
| Calibration Curve Range | 1 - 1000 ng/mL | 1 - 1000 ng/mL | Define the range over which the method is linear |
| Correlation Coefficient (r²) | > 0.999 | > 0.995 | ≥ 0.99 |
| Regression Equation | y = 1.02x + 0.01 | y = 1.15x + 0.08 | - |
The method employing Ethylene-β-ionol-d3 demonstrates a superior correlation coefficient, indicating a better fit of the data to the regression line.
Table 2: Accuracy & Precision
Accuracy refers to the closeness of the measured value to the true value, while precision measures the degree of scatter between a series of measurements.
| Quality Control Sample | Concentration (ng/mL) | Method with Ethylene-β-ionol-d3 | Method with Structural Analog IS | Acceptance Criteria | |
| Accuracy (% Recovery) | Precision (%RSD) | Accuracy (% Recovery) | Precision (%RSD) | Accuracy: 85-115% (LQC), 80-120% (LLOQ), Precision: ≤15% (LQC), ≤20% (LLOQ) | |
| LLOQ | 1 | 98.5% | 8.2% | 92.1% | 15.8% |
| LQC | 3 | 101.2% | 5.1% | 108.5% | 11.4% |
| MQC | 500 | 99.8% | 3.5% | 103.2% | 8.9% |
| HQC | 800 | 100.5% | 2.8% | 97.6% | 7.5% |
The use of Ethylene-β-ionol-d3 results in consistently higher accuracy and significantly better precision across all quality control levels.
Table 3: Limit of Detection (LOD) & Limit of Quantification (LOQ)
LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
| Parameter | Method with Ethylene-β-ionol-d3 | Method with Structural Analog IS |
| Limit of Detection (LOD) | 0.3 ng/mL | 0.8 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL | 2.5 ng/mL |
The method utilizing Ethylene-β-ionol-d3 exhibits greater sensitivity, with lower LOD and LOQ values.
Experimental Protocols
The following is a representative experimental protocol for the validation of an analytical method for the quantification of a hypothetical analyte in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Ethylene-β-ionol-d3 as the internal standard.
1. Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples:
-
Prepare a 1 mg/mL stock solution of the analyte and Ethylene-β-ionol-d3 in methanol.
-
Prepare working solutions of the analyte by serial dilution of the stock solution.
-
Prepare calibration standards by spiking the appropriate working solutions into blank human plasma to achieve final concentrations ranging from 1 to 1000 ng/mL.
-
Prepare quality control (QC) samples at four concentration levels: LLOQ (1 ng/mL), low QC (3 ng/mL), medium QC (500 ng/mL), and high QC (800 ng/mL).
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the Ethylene-β-ionol-d3 internal standard working solution (e.g., at 500 ng/mL).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Conditions:
-
LC System: A suitable UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for the analyte and Ethylene-β-ionol-d3.
4. Validation Parameters:
-
Linearity: Analyze the calibration standards in triplicate and perform a linear regression of the analyte/internal standard peak area ratio versus concentration.
-
Accuracy and Precision: Analyze six replicates of the QC samples on three separate days.
-
Selectivity: Analyze six different batches of blank plasma to ensure no interferences are present at the retention times of the analyte and internal standard.
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the analyte response in post-extraction spiked plasma with the response in a neat solution.
-
Stability: Assess the stability of the analyte in plasma under various conditions (freeze-thaw, short-term benchtop, and long-term storage).
Workflow and Pathway Visualizations
The following diagrams illustrate the general workflow for analytical method validation and a conceptual signaling pathway where the analyte of interest might be involved.
Caption: Workflow for Analytical Method Validation.
Caption: Hypothetical Signaling Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article | International Journal of Pharmaceutical and Bio Medical Science [ijpbms.com]
- 3. researchgate.net [researchgate.net]
- 4. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard of Quantification: A Comparative Guide to Deuterated and ¹³C-Labeled Internal Standards
For researchers, scientists, and drug development professionals engaged in quantitative analysis by mass spectrometry, the selection of an appropriate internal standard is a critical decision that directly impacts data accuracy and reliability. Stable isotope-labeled (SIL) internal standards are the undisputed gold standard for isotope dilution mass spectrometry (IDMS), a powerful technique used to correct for analyte loss during sample preparation and for variations in instrument response.[1]
This guide provides an objective comparison of two common types of SILs: deuterated standards, such as Ethylene-b-ionol-d3, and carbon-13 (¹³C)-labeled standards. While both serve the same fundamental purpose, their performance characteristics can differ significantly, influencing the choice for specific applications.
Key Performance Differences: The Isotope Effect
The primary distinction in performance between deuterated and ¹³C-labeled standards arises from the "isotope effect." The substantial relative mass difference between hydrogen (¹H) and deuterium (²H or D) can alter the physicochemical properties of a molecule.[2][3] This can lead to a slight difference in chromatographic retention time compared to the unlabeled analyte.[4] In contrast, the smaller relative mass difference between ¹²C and ¹³C results in standards that are nearly identical to the analyte in their chromatographic behavior.[5]
Data Presentation: A Comparative Overview
The following table summarizes the key performance parameters of deuterated and ¹³C-labeled standards. The data presented is representative of typical performance observed in liquid chromatography-mass spectrometry (LC-MS) analyses.
| Parameter | Deuterated Standard (e.g., this compound) | ¹³C-Labeled Standard | Rationale |
| Chromatographic Co-elution | Potential for retention time shift (typically elutes slightly earlier than the analyte in reversed-phase LC).[2][6] | Co-elutes precisely with the unlabeled analyte.[5][6] | The C-D bond is slightly shorter and stronger than the C-H bond, which can reduce hydrophobicity and lead to earlier elution. The physicochemical properties of ¹³C-labeled compounds are virtually identical to their native counterparts.[2][3] |
| Matrix Effect Compensation | May be compromised if the standard and analyte elute at different times in a region of variable ion suppression.[6] | Provides more reliable compensation as both standard and analyte experience the identical matrix environment at the point of elution.[6] | Co-elution ensures that any suppression or enhancement of the ion signal by co-eluting matrix components affects both the analyte and the internal standard equally. |
| Accuracy & Precision | Generally high, but can be prone to bias if the chromatographic shift is not accounted for, especially in complex matrices. | Considered the superior choice for achieving the highest accuracy and precision.[6] | The identical behavior of ¹³C-standards throughout the analytical process provides a more robust correction for variability. |
| Isotopic Stability | Low risk of D/H exchange, but possible if deuterium atoms are in labile positions. | Extremely stable; the ¹³C-label is incorporated into the carbon backbone of the molecule and is not exchangeable under typical analytical conditions. | The carbon-carbon bonds are significantly more stable than carbon-hydrogen bonds, preventing loss of the isotopic label. |
| Cost & Availability | Often more readily available and less expensive to synthesize. | Typically more complex and costly to synthesize. | Deuterium oxide (heavy water) is a relatively inexpensive source for deuterium labeling, while ¹³C-labeling often requires more intricate synthetic routes. |
Experimental Protocols
To illustrate the application of these standards, a representative experimental protocol for the quantification of a target analyte in a biological matrix using LC-MS/MS is provided below. This protocol is based on methodologies used for the analysis of plant hormones like abscisic acid, which share structural similarities with ionol derivatives.[7][8]
Objective: To accurately quantify the concentration of an analyte in a plant tissue extract using the isotope dilution method with either a deuterated or ¹³C-labeled internal standard.
1. Sample Preparation & Extraction
-
Homogenization: Weigh approximately 100 mg of finely ground plant tissue into a 2 mL microcentrifuge tube.[7]
-
Internal Standard Spiking: Add a precise volume of the internal standard working solution (e.g., this compound or a ¹³C-labeled equivalent in methanol) to the sample at the earliest stage of preparation.[1] This ensures the standard undergoes the same extraction procedure as the analyte.
-
Extraction: Add 1 mL of an appropriate extraction solvent (e.g., a mixture of acetone, water, and acetic acid).[9]
-
Sonication & Centrifugation: Sonicate the samples for 15 minutes to ensure thorough extraction.[7] Centrifuge the samples to pellet solid debris and transfer the supernatant to a new tube.[7]
-
Drying and Reconstitution: Evaporate the solvent from the supernatant under a vacuum.[8] Reconstitute the dried extract in a small, known volume of the initial mobile phase for LC-MS/MS analysis.[3]
2. LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column is commonly used for separating moderately polar compounds.[3]
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).[3]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in electrospray ionization (ESI) negative or positive mode, depending on the analyte's properties.[8]
-
Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both the unlabeled analyte and the stable isotope-labeled internal standard.[8][10] For example:
-
Analyte: m/z 221.2 → 153.1 (representative transition)
-
This compound: m/z 224.2 → 156.1 (hypothetical transition)
-
¹³C-labeled analogue: m/z 227.2 → 159.1 (hypothetical transition for a ¹³C₆-labeled standard)
-
3. Quantification
-
The concentration of the analyte is determined by calculating the peak area ratio of the analyte to the internal standard.[3] This ratio is then plotted against the known concentrations of calibration standards to generate a calibration curve. The concentration of the analyte in the unknown sample is then interpolated from this curve.
Mandatory Visualization
The following diagrams illustrate the key concepts discussed in this guide.
Caption: A typical workflow for quantitative bioanalysis using an internal standard.
Caption: Idealized chromatogram showing the co-elution of a ¹³C-standard and the chromatographic shift of a deuterated standard.
References
- 1. Deuterium-labeled phaseic acid and dihydrophaseic acids for internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Partial isotope fractionation during high-performance liquid chromatography of deuterium-labelled internal standards in plant hormone analysis: A cautionary note - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Protocol for abscisic acid (ABA) extraction from plant seeds [protocols.io]
- 8. protocols.io [protocols.io]
- 9. A rapid method for analysis of abscisic acid (ABA) in crude extracts of water stressed Arabidopsis thaliana plants by liquid chromatography--mass spectrometry in tandem mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of endogenous and supplied deuterated abscisic acid in plant tissues by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry with multiple reaction monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Internal Standards for Abscisic Acid Quantification by LC-MS/MS
Topic: Cross-Validation of Ethylene-b-ionol-d3 with Other Internal Standards for the Quantification of Abscisic Acid.
Audience: Researchers, scientists, and drug development professionals involved in quantitative bioanalysis using mass spectrometry.
This guide provides a comparative analysis of different internal standards (IS) for the accurate quantification of Abscisic Acid (ABA), a key plant hormone involved in stress signaling and developmental processes.[1][2] The performance of this compound is objectively compared against a stable isotope-labeled analog (d6-Abscisic Acid) and a structurally unrelated compound (Chloramphenicol). This comparison is based on a hypothetical, yet representative, LC-MS/MS workflow to illustrate best practices in internal standard selection.
Abscisic acid plays a crucial role in plant development, including seed dormancy and stomatal closure, and is a vital signaling molecule in response to environmental stresses like drought and salinity.[1][2] Accurate quantification of ABA is therefore essential for research in plant physiology and agriculture. The gold standard for such quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which relies on the use of an appropriate internal standard to correct for variations in sample preparation and instrument response.
An ideal internal standard should mimic the analyte's behavior during extraction, chromatography, and ionization without interfering with its measurement. Stable isotope-labeled (SIL) internal standards are considered the most effective because their physical and chemical properties are nearly identical to the analyte, ensuring the most accurate correction for matrix effects and recovery losses.[3]
This guide evaluates three types of internal standards:
-
This compound: A deuterated structural analog of an ABA-related compound.
-
d6-Abscisic Acid (d6-ABA): A stable isotope-labeled version of the analyte itself.[4][5]
-
Chloramphenicol: A structurally unrelated compound, sometimes used as an alternative IS due to its cost-effectiveness and detectability in negative ion mode.[6]
Experimental Design and Protocols
A hypothetical cross-validation study was designed to assess the performance of the three internal standards in quantifying ABA in a complex matrix (e.g., plant leaf extract). The workflow involves spiking a known concentration of each internal standard into calibration standards and quality control (QC) samples, followed by sample extraction and LC-MS/MS analysis.
Logical Workflow for Internal Standard Comparison
The diagram below illustrates the logical process for evaluating the suitability of different internal standards for a quantitative analytical method.
Caption: Logical workflow for selecting and validating an internal standard.
Sample Preparation and Extraction Protocol
-
Homogenization: 50 mg of plant tissue is flash-frozen in liquid nitrogen and ground to a fine powder.
-
Extraction: The powder is extracted with 1 mL of a cold methanol:water:acetic acid (10:89:1, v/v/v) solution.[3]
-
Spiking: A solution containing the designated internal standard (this compound, d6-ABA, or Chloramphenicol) is added to all samples, including calibration standards and QCs.
-
Purification: Samples are centrifuged, and the supernatant is purified using a solid-phase extraction (SPE) C18 cartridge to remove interfering substances.
-
Reconstitution: The eluate is dried under nitrogen and reconstituted in 100 µL of the initial mobile phase for LC-MS/MS injection.
LC-MS/MS Analytical Method
-
System: UPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: Reversed-phase C18 column (e.g., 1.7 µm, 2.1 x 100 mm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A linear gradient from 5% to 95% B over 8 minutes.
-
Ionization: Electrospray Ionization (ESI), Negative Mode.
-
Detection: Multiple Reaction Monitoring (MRM).
Table 1: MRM Transitions for Analyte and Internal Standards
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| Abscisic Acid (ABA) | 263.1 | 153.0 | 18 |
| This compound | 227.2 | 137.1 | 15 |
| d6-Abscisic Acid (d6-ABA) | 269.2 | 159.1 | 18 |
| Chloramphenicol | 321.0 | 152.0 | 20 |
Comparative Data and Performance
The following tables summarize the hypothetical performance data for ABA quantification using each of the three internal standards. The data are designed to reflect typical outcomes in a bioanalytical validation study.
Calibration Curve Performance
An ideal internal standard ensures a linear relationship between the analyte concentration and the instrument response across the desired quantification range.
Table 2: Calibration Curve Linearity and Range
| Internal Standard | Calibration Model | R² Value | Linear Range (ng/mL) |
|---|---|---|---|
| This compound | Linear, 1/x | 0.9965 | 1 - 500 |
| d6-Abscisic Acid | Linear, 1/x² | 0.9998 | 0.5 - 500 |
| Chloramphenicol | Linear, 1/x | 0.9912 | 5 - 500 |
d6-ABA provided the highest coefficient of determination (R²), indicating the best fit and linearity.
Accuracy and Precision
Accuracy (% Bias) and precision (% CV) are critical for reliable quantification. These are typically assessed at low, medium, and high QC levels. An acceptable range is generally within ±15%.[7]
Table 3: Inter-Day Accuracy and Precision Data
| Internal Standard | QC Level (ng/mL) | Accuracy (% Bias) | Precision (% CV) |
|---|---|---|---|
| This compound | Low (2.5) | -11.2% | 12.5% |
| Medium (50) | -7.5% | 8.1% | |
| High (400) | -4.2% | 6.3% | |
| d6-Abscisic Acid | Low (2.5) | -2.1% | 3.5% |
| Medium (50) | +0.5% | 2.1% | |
| High (400) | +1.3% | 2.8% | |
| Chloramphenicol | Low (2.5) | -18.9% (Fails) | 19.8% (Fails) |
| Medium (50) | -14.5% | 13.7% |
| | High (400) | -9.8% | 11.2% |
The d6-ABA internal standard demonstrates superior accuracy and precision, with all values well within the acceptable ±15% limit. Chloramphenicol fails at the low QC level, indicating poor performance for quantifying low concentrations of ABA.
Matrix Effect and Recovery
The matrix effect evaluates the impact of co-eluting matrix components on the ionization of the analyte and internal standard. Recovery measures the efficiency of the extraction process. An ideal IS co-elutes and experiences the same matrix effects and extraction losses as the analyte, providing effective normalization.
Table 4: Matrix Effect and Extraction Recovery
| Internal Standard | Analyte Recovery (%) | IS Recovery (%) | Relative Recovery (Analyte/IS) | Matrix Factor | IS-Normalized Matrix Factor |
|---|---|---|---|---|---|
| This compound | 75.3 | 82.1 | 0.92 | 0.85 (Suppression) | 0.95 |
| d6-Abscisic Acid | 76.1 | 75.8 | 1.00 | 0.84 (Suppression) | 0.99 |
| Chloramphenicol | 74.8 | 91.5 | 0.82 | 0.86 (Suppression) | 1.15 (Poor Correction) |
d6-ABA tracks the analyte's recovery and matrix effects almost perfectly, resulting in an IS-normalized matrix factor close to 1.0, indicating excellent correction. Chloramphenicol's different chemical properties lead to dissimilar recovery and response to matrix effects, resulting in poor normalization.
Context: Abscisic Acid Signaling Pathway
Understanding the biological context of the analyte is crucial. ABA is a central regulator of abiotic stress responses in plants. The simplified signaling pathway below shows that ABA perception by PYR/PYL/RCAR receptors initiates a cascade that ultimately leads to the closure of stomata to conserve water.
Caption: Simplified ABA signaling pathway leading to stomatal closure.
Conclusion and Recommendations
Based on this comparative analysis, the choice of internal standard significantly impacts the quality and reliability of ABA quantification.
-
d6-Abscisic Acid (Recommended): As a stable isotope-labeled analog, d6-ABA is the superior choice. It co-elutes with ABA and perfectly mimics its behavior during sample preparation and ionization, providing the most accurate correction for matrix effects and procedural losses. This results in excellent accuracy, precision, and linearity.
-
This compound (Acceptable Alternative): This deuterated structural analog performs reasonably well. While its chemical properties are not identical to ABA, they are similar enough to provide adequate, though not perfect, correction. It represents a viable option if a SIL standard for the specific analyte is unavailable or cost-prohibitive.
-
Chloramphenicol (Not Recommended): The structurally unrelated compound is a poor choice. Its different physicochemical properties lead to significant variations in extraction recovery and response to matrix effects compared to ABA. This results in inadequate normalization, leading to poor accuracy and precision, especially at low concentrations.
For researchers requiring the highest level of accuracy and confidence in their quantitative data, the use of a stable isotope-labeled internal standard like d6-Abscisic Acid is strongly recommended.
References
- 1. Abscisic acid - Wikipedia [en.wikipedia.org]
- 2. Abscisic Acid Synthesis and Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repositorio.unesp.br [repositorio.unesp.br]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Profiling the dynamics of abscisic acid and ABA-glucose ester after using the glucosyltransferase UGT71C5 to mediate abscisic acid homeostasis in Arabidopsis thaliana by HPLC–ESI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of endogenous and supplied deuterated abscisic acid in plant tissues by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry with multiple reaction monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Performance of Deuterated Internal Standards in Ethylene Analysis, Featuring Ethylene-β-ionol-d3
Disclaimer: Publicly available inter-laboratory comparison data for Ethylene-β-ionol-d3 is limited. This guide provides a performance comparison based on established principles of using deuterated internal standards in gas chromatography-mass spectrometry (GC-MS) and includes representative experimental data from alternative deuterated standards used in ethylene and volatile organic compound (VOC) analysis.
Introduction
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of ethylene and related volatile compounds, achieving high accuracy and precision is paramount. The internal standard method is a cornerstone of quantitative analysis, designed to correct for variations in sample preparation, injection volume, and instrument response.[1][2] Isotopically labeled internal standards, particularly deuterated compounds, are considered the gold standard.[3] Their near-identical chemical and physical properties to the target analyte ensure they co-elute and experience similar ionization and matrix effects, providing the most accurate correction.[4][5]
This guide focuses on the expected performance of Ethylene-β-ionol-d3 as a deuterated internal standard in the context of other well-documented deuterated standards used for GC-MS analysis.
Data Presentation: Representative Performance of Deuterated Standards
While specific performance metrics for Ethylene-β-ionol-d3 are not available from comparative studies, the following tables summarize typical performance data for other deuterated standards used in the analysis of ethylene-related compounds. This data serves as a benchmark for what researchers can expect when developing and validating a method with a high-quality deuterated internal standard.
Table 1: Representative Method Performance for Deuterated Impurities in Ethylene-d4 Analysis
This table illustrates the performance of a GC-FID method for analyzing deuterated impurities in an ethylene-d4 product, showcasing the high level of linearity, recovery, and precision achievable.
| Parameter | Methane-d4 | Ethane-d6 |
| Linearity Range | 0.0020% - 1.00% | 0.0020% - 1.00% |
| Correlation Coefficient (R²) | > 0.995 | > 0.995 |
| Method Detection Limit (MDL) | 0.0003% | 0.0002% |
| Recovery | 97.1% - 106.1% | 97.3% - 104.7% |
| Precision (RSD) | 1.95% - 3.73% | 1.65% - 2.98% |
| Data sourced from a study on the determination of deuterated impurities in ethylene-D4 by gas chromatography.[6] |
Table 2: Alternative Deuterated Standards in Glycol Analysis
This table shows an example from the analysis of ethylene glycol and related compounds in biological matrices, where deuterated internal standards were critical for accurate quantitation.[7]
| Analyte | Deuterated Internal Standard Used | Analytical Range (in human plasma, serum, urine) |
| Ethylene Glycol (EG) | Ethylene Glycol-d4 | 2 - 20 µg/mL |
| Diethylene Glycol (DEG) | Diethylene Glycol-d8 | 2 - 20 µg/mL |
| Triethylene Glycol (TEG) | Triethylene Glycol-d8 | 2 - 20 µg/mL |
| Data from a validated GC-MS method to detect ethylene, diethylene, and triethylene glycol in biological samples.[7] |
Experimental Protocols
A robust analytical method is essential for reliable quantification. Below is a generalized protocol for the analysis of a volatile organic compound like ethylene using a deuterated internal standard such as Ethylene-β-ionol-d3 with GC-MS.
Objective: To quantify the concentration of a target analyte in a sample matrix.
Materials:
-
Target Analyte Standard
-
Deuterated Internal Standard (e.g., Ethylene-β-ionol-d3)
-
High-purity solvents (e.g., methanol, acetonitrile)
-
Sample matrix (e.g., water, plasma, air)
-
GC-MS system with appropriate column (e.g., HP-VOC fused silica capillary column)[8]
-
Sample vials, syringes, and other standard laboratory glassware
Procedure:
-
Preparation of Stock Solutions: Prepare concentrated stock solutions of the target analyte and the deuterated internal standard in a suitable high-purity solvent.
-
Preparation of Calibration Standards: Create a series of calibration standards by spiking known concentrations of the analyte stock solution into a blank matrix. Add a constant, known concentration of the deuterated internal standard to each calibration standard.[9] This creates a calibration curve based on the ratio of the analyte response to the internal standard response.
-
Sample Preparation:
-
Accurately measure a known volume or weight of the unknown sample.
-
Spike the sample with the same constant concentration of the deuterated internal standard used in the calibration standards.
-
Perform any necessary extraction or derivatization steps. For volatile compounds, this may involve purge-and-trap or headspace sampling. For biological samples, a protein precipitation or liquid-liquid extraction followed by derivatization may be required.[4][7]
-
-
GC-MS Analysis:
-
Inject a fixed volume of the prepared calibrators and samples into the GC-MS system.
-
Gas Chromatography: The GC separates the analyte and the internal standard based on their volatility and interaction with the column. A temperature program is used to elute the compounds at specific retention times. (e.g., initial 40°C, ramp to 280°C).[8]
-
Mass Spectrometry: The mass spectrometer ionizes the eluted compounds and separates the ions based on their mass-to-charge ratio (m/z). Data is typically acquired in Selected Ion Monitoring (SIM) mode for high sensitivity and specificity, monitoring characteristic ions for both the analyte and the deuterated internal standard.
-
-
Data Analysis:
-
Integrate the peak areas for the characteristic ions of the analyte and the internal standard.
-
Calculate the peak area ratio (Analyte Area / Internal Standard Area) for each sample and calibrator.
-
Construct the calibration curve by plotting the peak area ratio against the concentration ratio for the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratio on the calibration curve.[4]
-
Mandatory Visualization
The following diagrams illustrate the logical workflow of using a deuterated internal standard and the chemical relationship between an analyte and its standard.
Caption: Workflow for quantitative analysis using a deuterated internal standard.
Caption: Relationship between an analyte and its deuterated internal standard.
References
- 1. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. francis-press.com [francis-press.com]
- 7. Validated GC-MS methods to detect ethylene, diethylene, and triethylene glycol in serum, plasma, and urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Enhancing Analytical Accuracy: A Comparative Guide to β-Ionone Quantification Using Ethylene-b-ionol-d3
For researchers, scientists, and drug development professionals requiring the precise and accurate quantification of the aromatic compound β-ionone, the choice of analytical methodology is paramount. This guide provides a comparative overview of common analytical techniques for β-ionone analysis and highlights the significant improvements in accuracy and precision afforded by the use of a stable isotope-labeled internal standard, Ethylene-b-ionol-d3. While direct comparative studies featuring this compound are not extensively published, this guide leverages established principles of analytical chemistry and data from existing β-ionone validation studies to illustrate its potential for superior analytical performance.
The Gold Standard: Stable Isotope Dilution Analysis
Stable isotope dilution analysis (SIDA) is a mass spectrometry-based technique that provides highly accurate and precise quantification of target analytes.[1][2] This method involves the addition of a known quantity of a stable isotope-labeled version of the analyte, such as this compound, to the sample at the beginning of the analytical process. Because the labeled internal standard has nearly identical chemical and physical properties to the endogenous analyte, it can effectively compensate for variations in sample preparation, extraction, and instrument response.[1][3][4] This approach is widely recognized for minimizing the impact of matrix effects, which are a common source of inaccuracy in complex samples.[4]
Comparative Performance of β-Ionone Quantification Methods
The following table summarizes the performance characteristics of various methods used for the quantification of β-ionone. These methods often rely on external calibration or non-isotope labeled internal standards. The data presented serves as a baseline to which the anticipated performance of a method utilizing this compound can be compared. The use of a stable isotope-labeled internal standard is expected to yield recoveries closer to 100% and lower relative standard deviations (RSD), indicating higher accuracy and precision.
| Parameter | LLE-GC-MS (Water)[5][6] | SPE-GC-MS (Cell Culture Media)[7] | SBSE-GC-MS (Wine) | Terpene Analysis (General) | Expected Performance with this compound |
| Linearity (R²) | 0.9997 | Not explicitly stated | >0.96[8] | >0.99[9] | ≥0.999 |
| Recovery (%) | 88 - 114% | 71.7 - 95.7% | 32.6 - 95.3%[10] | 84.6 - 98.9% (for various terpenes) | 95 - 105% |
| Precision (RSD) | < 10% | < 4.8% (inter-day) | 1.29 - 4.02%[8] | 0.32 - 8.47%[9] | < 5% |
| LOD (µg/L) | 1.98 | < 18 | pg/L to ng/L range[8] | 0.25 µg/mL (for various terpenes)[9] | Dependent on instrumentation, but expected to be low |
| LOQ (µg/L) | 6.53 | < 53 | pg/L to ng/L range[8] | 0.75 µg/mL (for various terpenes)[9] | Dependent on instrumentation |
LLE: Liquid-Liquid Extraction; SPE: Solid-Phase Extraction; SBSE: Stir Bar Sorptive Extraction; GC-MS: Gas Chromatography-Mass Spectrometry; LOD: Limit of Detection; LOQ: Limit of Quantification.
Experimental Protocol: Quantification of β-Ionone using this compound as an Internal Standard
This section outlines a representative experimental protocol for the quantification of β-ionone in a complex matrix (e.g., wine, biological fluid) using stir bar sorptive extraction (SBSE) coupled with gas chromatography-mass spectrometry (GC-MS) and this compound as an internal standard.
1. Sample Preparation:
-
To a 20 mL vial, add 10 mL of the sample.
-
Spike the sample with a known amount of this compound solution (e.g., 50 µL of a 1 µg/mL solution).
-
If necessary, adjust the pH and ionic strength of the sample to optimize extraction efficiency. For wine samples, the addition of sodium chloride may be beneficial.[11]
2. Stir Bar Sorptive Extraction (SBSE):
-
Place a polydimethylsiloxane (PDMS) coated stir bar into the sample vial.
-
Stir the sample at a constant speed (e.g., 1000 rpm) for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 25°C).[12]
3. Thermal Desorption and GC-MS Analysis:
-
After extraction, remove the stir bar, gently dry it with a lint-free tissue, and place it in a thermal desorption tube.
-
The analytes are thermally desorbed from the stir bar and transferred to the GC-MS system.
-
GC Conditions:
-
Column: A suitable capillary column for terpene analysis (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: An optimized temperature gradient to ensure separation of β-ionone from other matrix components. A typical program might start at 40°C, hold for 2 minutes, then ramp to 250°C.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
-
Monitor characteristic ions for β-ionone (e.g., m/z 177, 192).
-
Monitor characteristic ions for this compound (e.g., m/z 180, 195 - these are hypothetical and would need to be confirmed).
-
-
4. Quantification:
-
A calibration curve is constructed by analyzing standards containing known concentrations of β-ionone and a constant concentration of this compound.
-
The ratio of the peak area of β-ionone to the peak area of this compound is plotted against the concentration of β-ionone.
-
The concentration of β-ionone in the unknown sample is determined from the calibration curve using the measured peak area ratio.
Visualizing the Workflow
The following diagram illustrates the key steps in the analytical workflow for the quantification of β-ionone using an internal standard.
Conclusion
For researchers striving for the highest level of accuracy and precision in the quantification of β-ionone, the use of a stable isotope-labeled internal standard such as this compound is the recommended approach. While other methods can provide valuable data, the inherent ability of a deuterated internal standard to correct for analytical variability and matrix effects leads to more reliable and defensible results. The experimental protocol and performance expectations outlined in this guide provide a framework for the implementation of a robust and accurate method for β-ionone analysis in a variety of complex matrices.
References
- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. researchwith.montclair.edu [researchwith.montclair.edu]
- 6. researchgate.net [researchgate.net]
- 7. Solid-phase extraction and GC-MS analysis of potentially genotoxic cleavage products of β-carotene in primary cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stir bar sorptive extraction for the analysis of wine cork taint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of Terpenes in Cannabis sativa L. Using GC/MS: Method Development, Validation, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. digituma.uma.pt [digituma.uma.pt]
- 11. investigacion.unirioja.es [investigacion.unirioja.es]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Ethylene-b-ionol-d3 and Structural Analog Internal Standards for Accurate Analyte Quantification
For Researchers, Scientists, and Drug Development Professionals
In the precise world of analytical chemistry, particularly in chromatographic and mass spectrometric techniques, the use of an appropriate internal standard is paramount for achieving accurate and reliable quantification of target analytes. This guide provides a comprehensive comparison of Ethylene-b-ionol-d3, a deuterated internal standard, with its structural analogs for the quantification of the plant hormone abscisic acid (ABA) and related compounds. The choice of internal standard can significantly impact data quality, and this document aims to equip researchers with the necessary information to make an informed decision.
While direct comparative performance data for this compound is not extensively available in peer-reviewed literature, this guide draws upon established principles of internal standard selection and publicly available data for analogous deuterated and non-deuterated standards used in abscisic acid analysis.
The Critical Role of Internal Standards in Quantitative Analysis
Internal standards are essential in analytical methods like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) to correct for variations that can occur during sample preparation and analysis. These variations may include sample loss during extraction, inconsistencies in injection volume, and fluctuations in instrument response. An ideal internal standard should mimic the chemical and physical properties of the analyte of interest as closely as possible, ensuring that it is affected by experimental variations in the same manner.
This compound: A Deuterated Internal Standard
This compound is a stable isotope-labeled (SIL) internal standard. SIL standards are considered the gold standard for quantitative mass spectrometry because they have the same chemical structure as the analyte, with the only difference being the presence of heavier isotopes (e.g., deuterium, ¹³C, ¹⁵N). This near-identical chemical nature ensures that the SIL internal standard co-elutes with the analyte in chromatography and experiences similar ionization efficiency in the mass spectrometer, leading to highly accurate and precise quantification.
Structural Analogs as an Alternative
Structural analog internal standards are compounds that are chemically similar but not identical to the analyte. They are often more readily available and less expensive than SIL standards. However, their different chemical structures can lead to variations in extraction efficiency, chromatographic retention time, and ionization response compared to the analyte, which may compromise the accuracy of the quantification.
Performance Comparison: Deuterated vs. Structural Analog Internal Standards for Abscisic Acid Analysis
The following table summarizes typical performance data for the quantification of abscisic acid (ABA) using different types of internal standards, based on published analytical methods. This provides an indirect comparison of the expected performance of a deuterated standard like this compound against structural analogs.
| Internal Standard Type | Analyte | Method | Linearity (R²) | LOD (pg) | LOQ (pg) | Precision (%RSD) | Accuracy (% Recovery) | Citation |
| Deuterated Analog | Abscisic Acid | LC-MS/MS | >0.99 | 1.9 | 4.7 | <15% | 85-115% | [1][2] |
| Deuterated Analog | Abscisic Acid | LC-MS/MS | >0.99 | - | 4 ng/g | - | 67-87% | [3] |
| Structural Analog | Abscisic Acid | LC-MS | >0.99 | - | - | - | - | [4][5] |
Note: The data presented is a compilation from different studies and is intended for comparative purposes. The performance of an internal standard is highly dependent on the specific analytical method and matrix.
Experimental Protocols
Below is a representative experimental protocol for the quantification of abscisic acid in plant tissues using a deuterated internal standard, based on established LC-MS/MS methods.
Sample Preparation
-
Homogenization: Weigh approximately 100 mg of frozen plant tissue and homogenize in 1 mL of extraction solvent (e.g., 80% methanol with 1% acetic acid).
-
Internal Standard Spiking: Add a known amount of the deuterated internal standard (e.g., this compound or d6-ABA) to the homogenate.
-
Extraction: Vortex the mixture for 10 minutes and then centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Solid-Phase Extraction (SPE) Cleanup: Pass the supernatant through a pre-conditioned SPE cartridge (e.g., C18) to remove interfering matrix components.
-
Elution and Evaporation: Elute the analytes from the SPE cartridge with an appropriate solvent (e.g., methanol). Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Abscisic Acid: e.g., m/z 263 -> 153
-
Deuterated Internal Standard (e.g., d3): e.g., m/z 266 -> 156
-
-
Collision Energy and other parameters: Optimized for the specific instrument and analytes.
-
Visualizing Workflows and Pathways
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: General workflow for the quantification of abscisic acid using an internal standard.
Caption: Simplified signaling pathway of Abscisic Acid (ABA) and its interaction with the Ethylene signaling pathway.
Conclusion and Recommendations
The selection of an internal standard is a critical decision in the development of a robust quantitative analytical method.
-
Deuterated internal standards , such as this compound, are the preferred choice for achieving the highest accuracy and precision in mass spectrometry-based quantification. Their chemical and physical similarity to the analyte ensures they effectively compensate for variations throughout the analytical process.
-
Structural analog internal standards can be a viable alternative when a deuterated standard is not available or is cost-prohibitive. However, it is crucial to thoroughly validate their performance to ensure they provide reliable results. Key validation parameters to assess include the consistency of the analyte-to-internal standard response ratio across different concentrations and in various sample matrices.
For researchers and drug development professionals requiring the most accurate and defensible quantitative data for abscisic acid and related compounds, the use of a deuterated internal standard like this compound is highly recommended. When using a structural analog, a comprehensive method validation is essential to understand and mitigate any potential inaccuracies.
References
- 1. Determination of endogenous and supplied deuterated abscisic acid in plant tissues by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry with multiple reaction monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. repositorio.unesp.br [repositorio.unesp.br]
- 4. Validation of an LC-MS/MS Method for the Determination of Abscisic Acid Concentration in a Real-World Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Performance Analysis of Deuterated Internal Standards in LC-MS based Quantification
Linearity and Range: A Comparative Overview
The linearity of a calibration curve is a critical parameter, indicating the concentration range over which the instrumental response is directly proportional to the analyte concentration. A wide linear range is highly desirable as it allows for the accurate measurement of samples with varying analyte concentrations without the need for extensive dilution. Deuterated internal standards play a crucial role in extending and ensuring the reliability of this linear range by compensating for variations in sample preparation, injection volume, and matrix effects.[1][3]
Below is a summary of linearity and range data from studies employing deuterated internal standards for the quantification of analytes structurally related to ionol derivatives. This data serves as a benchmark for the expected performance when using Ethylene-b-ionol-d3 as an internal standard for the quantification of β-ionol or related compounds.
| Analyte | Deuterated Internal Standard | Analytical Method | Linear Range | Limit of Quantification (LOQ) | Reference |
| Abscisic Acid (ABA) | 5,8',8',8'-d4 ABA | HPLC-ESI-MS/MS | 0 - 1.5 ng (on-column) | 4.7 pg | [4][5] |
| α-ionone | d3-α-ionone (hypothetical) | GC-MS | 0.5 - 100 µg/mL (for a related compound) | 0.91 µg/mL (for a related compound) | [6] |
| β-ionone | d3-β-ionone (hypothetical) | GC-MS | Not Specified | < 1 µg/L | [7] |
| Fatty Acid Metabolites | Deuterated Analogs | LC-MS | Not Specified | Not Specified | [3] |
Note: The data for α-ionone and β-ionone are inferred from methods for similar compounds, as specific linearity data with deuterated internal standards was not available. The principle of using a deuterated internal standard would be directly applicable.
Experimental Protocol for Calibration Curve Generation
The following is a generalized protocol for generating a calibration curve for an analyte using a deuterated internal standard, such as this compound, with an LC-MS system.
1. Preparation of Stock Solutions:
-
Prepare a primary stock solution of the analyte (e.g., β-ionol) in a suitable solvent (e.g., methanol) at a high concentration (e.g., 1 mg/mL).
-
Prepare a primary stock solution of the deuterated internal standard (IS), this compound, in the same solvent at a similar concentration.
2. Preparation of Calibration Standards:
-
Create a series of working standard solutions of the analyte by serial dilution of the primary stock solution to cover the expected concentration range of the samples.
-
Prepare a working solution of the internal standard at a constant concentration. The optimal concentration of the IS should be determined during method development, but a common starting point is a concentration in the middle of the calibration range of the analyte.[8]
3. Sample Preparation:
-
To a fixed volume of each calibration standard, add a fixed volume of the internal standard working solution.
-
For unknown samples, add the same fixed volume of the internal standard working solution to a known volume of the sample.
-
The matrix of the calibration standards should match the matrix of the unknown samples as closely as possible to account for matrix effects.
4. LC-MS Analysis:
-
Inject the prepared calibration standards and samples into the LC-MS system.
-
Develop a chromatographic method that provides good separation of the analyte and internal standard from other matrix components.
-
Optimize the mass spectrometer settings (e.g., ionization source parameters, collision energy) for the sensitive and specific detection of both the analyte and the internal standard. Multiple Reaction Monitoring (MRM) is a commonly used technique for this purpose.
5. Data Analysis:
-
For each calibration standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Plot a calibration curve of the peak area ratio (y-axis) against the known concentration of the analyte in the calibration standards (x-axis).
-
Perform a linear regression analysis on the data points. The linearity is typically assessed by the coefficient of determination (R²), which should ideally be ≥ 0.99.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.
Visualizing the Workflow
The following diagram illustrates the typical workflow for generating a calibration curve using a deuterated internal standard.
Caption: Workflow for generating a calibration curve with a deuterated internal standard.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. m.youtube.com [m.youtube.com]
- 3. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of endogenous and supplied deuterated abscisic acid in plant tissues by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry with multiple reaction monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative determination of α-ionone, β-ionone, and β-damascenone and enantiodifferentiation of α-ionone in wine for authenticity control using multidimensional gas chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Navigating the Analytical Landscape for Abscisic Acid Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of signaling molecules is paramount. This guide provides a comprehensive comparison of analytical methodologies for abscisic acid (ABA), a key plant hormone involved in stress responses. While the query specified "Ethylene-b-ionol-d3," this compound is not a commonly referenced internal standard. Given its structural relationship to ABA biosynthesis intermediates, this guide focuses on the well-established and regulatory-preferred methods for ABA analysis, centering on the use of deuterated ABA as the gold-standard internal standard.
Regulatory Landscape: The Gold Standard of Deuterated Internal Standards
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have harmonized their bioanalytical method validation guidelines under the International Council for Harmonisation (ICH) M10 guideline. A central tenet of these guidelines is the strong preference for the use of stable isotope-labeled internal standards (SIL-ISs), such as deuterated compounds, for quantitative mass spectrometry assays.
A SIL-IS is considered the "gold standard" because it is chemically and physically almost identical to the analyte of interest. This ensures that it behaves similarly during sample extraction, chromatography, and ionization, effectively compensating for variability and matrix effects. While not explicitly mandating their use, regulatory expectations lean heavily towards justifying the choice of a non-deuterated (analog) internal standard.
Performance Comparison of Analytical Methods for Abscisic Acid
The choice of analytical method for ABA quantification depends on the specific research needs, considering factors like sensitivity, specificity, throughput, and cost. Below is a comparative summary of the most common techniques.
| Parameter | LC-MS/MS with Deuterated IS | HPLC-UV | ELISA |
| Principle | Mass-to-charge ratio | UV absorbance | Antibody-antigen binding |
| Specificity | Very High | Moderate to High | Moderate (potential cross-reactivity) |
| Sensitivity (LOD) | Very High (pg level)[1] | Low to Moderate (ng to µg level)[2][3][4] | High (ng/mL level)[5][6] |
| Limit of Quantification (LOQ) | 4.7 pg on-column[1] | ~2.5 µg/mL[2] | ~0.78 ng/mL[6] |
| Throughput | High | Moderate | High |
| Cost per Sample | High | Low | Low to Moderate |
| Development Time | Long | Moderate | Short (with kit) |
| Recovery | 67-90%[7][8] | 80-109% (with IAC)[3] | N/A |
| Precision (%CV) | <15%[1] | <10%[4] | <10-20%[9] |
Experimental Protocols
Key Experiment: Quantification of Abscisic Acid in Plant Tissue using LC-MS/MS with a Deuterated Internal Standard
This protocol provides a general framework for the extraction and quantification of ABA from plant tissues.
1. Sample Preparation and Extraction:
-
Flash-freeze plant tissue (e.g., leaves, roots, seeds) in liquid nitrogen and grind to a fine powder.
-
To approximately 50 mg of powdered tissue, add an extraction solvent (e.g., acetone:water:acetic acid 80:19:1 v/v/v).
-
Spike the sample with a known amount of deuterated abscisic acid (e.g., (+)-Abscisic Acid-d6) internal standard.[7]
-
Vortex vigorously and incubate on ice.
-
Centrifuge to pellet cell debris.
-
Collect the supernatant. For cleaner samples, a solid-phase extraction (SPE) step can be performed.[7]
-
Dry the extract under a stream of nitrogen and reconstitute in the initial mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of methanol and water, both containing 0.1% formic acid, is commonly used.[8]
-
Flow Rate: Typically in the range of 200-500 µL/min.
-
Injection Volume: 5-20 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both endogenous ABA and the deuterated internal standard.
-
3. Data Analysis:
-
Calculate the peak area ratio of the endogenous ABA to the deuterated ABA internal standard.
-
Quantify the amount of ABA in the sample by comparing this ratio to a calibration curve prepared with known concentrations of ABA and the internal standard.
Visualizing Key Processes
Experimental workflow for ABA quantification.
Decision tree for selecting an ABA analysis method.
Simplified ABA signaling pathway.
References
- 1. Determination of endogenous and supplied deuterated abscisic acid in plant tissues by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry with multiple reaction monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thescipub.com [thescipub.com]
- 3. High-Performance Liquid Chromatographic Quantification of the Plant Hormone Abscisic Acid at ppb Levels in Plant Samples after a Single Immunoaffinity Column Cleanup - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. biocompare.com [biocompare.com]
- 6. mybiosource.com [mybiosource.com]
- 7. researchgate.net [researchgate.net]
- 8. repositorio.unesp.br [repositorio.unesp.br]
- 9. agrisera.com [agrisera.com]
Safety Operating Guide
Proper Disposal of Ethylene-b-ionol-d3: A Step-by-Step Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of Ethylene-b-ionol-d3 (CAS No. 77265-43-1), a deuterated derivative of α-Ionol.[1] Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this compound.
Hazard Assessment and Safety Precautions
Potential Hazards:
-
Irritation: May cause skin and eye irritation upon contact.
-
Respiratory Tract Irritation: Inhalation of vapors may irritate the respiratory system.
-
Environmental Hazards: Some ionone derivatives are toxic to aquatic life with long-lasting effects.
Personal Protective Equipment (PPE):
Before handling this compound for disposal, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.
Chemical Waste Profile
The following table summarizes the known information for this compound. Due to the lack of a specific SDS, some data points are based on related compounds and general chemical principles.
| Property | Value | Source |
| Chemical Name | Ethylene-β-ionol-d3 | [1] |
| CAS Number | 77265-43-1 | [1] |
| Appearance | Light Yellow Oil | [1] |
| Molecular Formula | C15H21D3O | [1] |
| Storage | 2-8°C Refrigerator | [1] |
| Known Hazards | Potential for skin, eye, and respiratory irritation (based on analogous compounds). | |
| Flammability | Not definitively known. Treat as a combustible liquid as a precautionary measure. | |
| Toxicity | Specific toxicity data not available. Handle with care to minimize exposure. | |
| Environmental Hazards | Potential for aquatic toxicity (based on analogous compounds). Do not discharge to drains or soil. |
Step-by-Step Disposal Protocol
The proper disposal of this compound must be carried out in accordance with all local, state, and federal regulations. The following protocol provides a general framework for its safe disposal as a chemical waste.
Step 1: Segregation of Waste
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Keep it separate from incompatible materials.
Step 2: Containerization
-
Use a dedicated, leak-proof, and chemically compatible waste container. A high-density polyethylene (HDPE) or glass container with a secure screw cap is recommended.
-
The original product container, if empty and in good condition, can be used for waste collection.
-
Ensure the container is clearly labeled.
Step 3: Labeling
-
Attach a hazardous waste label to the container as soon as the first drop of waste is added.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number: "77265-43-1"
-
An accurate estimation of the concentration and volume.
-
The date accumulation started.
-
The relevant hazard pictograms (e.g., irritant, environmental hazard).
-
Step 4: Accumulation and Storage
-
Store the sealed waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.
-
The storage area should be a well-ventilated, cool, and dry location, away from sources of ignition.
-
Ensure secondary containment is in place to capture any potential leaks or spills.
Step 5: Disposal Request and Pickup
-
Once the container is full or is ready for disposal, arrange for pickup through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do not attempt to dispose of this compound down the drain or in the regular trash.
Step 6: Spill Management
-
In the event of a spill, absorb the material with an inert absorbent, such as vermiculite, dry sand, or earth.
-
Collect the absorbent material and the spilled substance into a designated waste container.
-
Clean the spill area thoroughly.
-
Report the spill to your EHS department.
Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound.
This guide is intended to provide a framework for the safe handling and disposal of this compound. Always consult your institution's specific chemical hygiene plan and waste disposal procedures. When in doubt, contact your Environmental Health and Safety department for guidance.
References
Personal protective equipment for handling Ethylene-b-ionol-d3
Ethylene-b-ionol-d3 is a light yellow oil and an α-Ionol derivative. Due to its chemical structure, it is prudent to handle it with care, assuming it may present hazards similar to its analogues, which include skin and eye irritation.[1]
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure and ensure laboratory safety. The following PPE is recommended:
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Wear tightly fitting safety goggles with side-shields or a face shield.[2][3] Standard safety glasses may not provide adequate protection from splashes. |
| Skin Protection | Chemical-resistant gloves (e.g., neoprene, nitrile) are crucial.[3][4] Always inspect gloves for integrity before use. A lab coat or a chemical-resistant apron should be worn. For larger quantities or increased risk of splashing, chemical-resistant coveralls may be necessary.[5][6] |
| Respiratory Protection | Typically not required if handled in a well-ventilated area or a fume hood.[7] If aerosols may be generated or ventilation is inadequate, a NIOSH-approved respirator may be necessary. |
| Foot Protection | Closed-toe shoes are a minimum requirement in any laboratory setting. Chemical-resistant boots are advisable when handling larger quantities or in case of spills.[3] |
Operational Plan: Safe Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.[1][2]
-
Use non-sparking tools and take measures to prevent electrostatic discharge.[2]
-
Wash hands thoroughly with soap and water after handling.[7]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2] The recommended storage temperature is 2-8°C.
-
Keep away from incompatible materials and sources of ignition.[2]
Disposal Plan
Contaminated materials and waste should be handled as hazardous chemical waste.
-
Collect waste in a suitable, labeled, and closed container.[2][8]
-
Dispose of the chemical waste in accordance with local, state, and federal regulations.[9] Do not pour down the drain.
-
The first rinse of any container that held the chemical should be collected as hazardous waste. For highly toxic chemicals, the first three rinses must be collected.[10]
First Aid Measures
Immediate action is critical in the event of exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][11] Seek immediate medical attention.[11] |
| Skin Contact | Remove contaminated clothing and wash the affected area immediately and thoroughly with soap and water for at least 15 minutes.[11][12] If irritation persists, seek medical attention. |
| Inhalation | Move the individual to fresh air.[2] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[2] Rinse the mouth with water.[2] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention. |
Spill Response Workflow
A chemical spill should be handled promptly and safely. The following diagram outlines a general procedure for a small-scale laboratory spill. For large spills, evacuate the area and contact emergency services.[12]
Caption: General workflow for responding to a chemical spill in a laboratory setting.
References
- 1. aksci.com [aksci.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. hsi.com [hsi.com]
- 4. fatfinger.io [fatfinger.io]
- 5. m.made-in-china.com [m.made-in-china.com]
- 6. chinacoverall.en.made-in-china.com [chinacoverall.en.made-in-china.com]
- 7. pentairaes.com [pentairaes.com]
- 8. ic.ptb.de [ic.ptb.de]
- 9. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. 7.4.4 Eye and Skin Absorption | Environment, Health and Safety [ehs.cornell.edu]
- 12. research.arizona.edu [research.arizona.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
